Technical Documentation Center

3-Ethyl-1,3-thiazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-1,3-thiazolidine-2,4-dione
  • CAS: 37868-77-2

Core Science & Biosynthesis

Foundational

The Pharmacological Re-engineering of Thiazolidinediones: Mechanism of Action of 3-Ethyl-1,3-thiazolidine-2,4-dione Derivatives

Executive Summary Thiazolidinediones (TZDs) are a well-established class of heterocyclic compounds historically recognized as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, utilized primarily as insul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidinediones (TZDs) are a well-established class of heterocyclic compounds historically recognized as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, utilized primarily as insulin sensitizers in type 2 diabetes[1]. However, the clinical utility of classical, N-unsubstituted TZDs (e.g., troglitazone, pioglitazone) has been heavily constrained by severe adverse effects, most notably idiosyncratic hepatotoxicity driven by reactive ring-opened metabolites[2].

Recent drug development paradigms have shifted toward the structural re-engineering of the TZD core. Specifically, 3-ethyl-1,3-thiazolidine-2,4-dione derivatives (N-ethylated TZDs) represent a critical breakthrough. By alkylating the N3 position, researchers have effectively abolished classical PPARγ affinity while unlocking a multifaceted "Beyond PPARγ" pharmacological profile[1]. This whitepaper explores the mechanistic causality, structural biology, and validated experimental protocols for evaluating 3-ethyl-TZD derivatives, focusing on their roles as aldose reductase inhibitors, antimicrobial agents, and metabolically stable scaffolds[1][3].

Structural Biology & The N-Substitution Paradigm

The mechanism of action of 3-ethyl-1,3-thiazolidine-2,4-dione derivatives is fundamentally dictated by the steric and electronic consequences of N-alkylation.

In classical TZDs, the unsubstituted nitrogen (N3) possesses a slightly acidic proton (pKa ~6.8) that is essential for forming a critical hydrogen bond network with His449 and Tyr473 in the ligand-binding domain (LBD) of PPARγ. The introduction of a 3-ethyl group completely disrupts this H-bond donor capacity, rendering the derivative inactive against PPARγ.

However, this loss of function is compensated by a gain in structural stability and alternative target affinity. The N-ethyl substitution locks the tautomeric state of the 2,4-dione ring, preventing the formation of reactive sulfenic acids that typically occur via enzymatic oxidation and subsequent C-S or C-N bond cleavage[3][4].

G TZD 1,3-Thiazolidine-2,4-dione Core Scaffold Unsub N-Unsubstituted (e.g., Pioglitazone) TZD->Unsub Ethyl 3-Ethyl Substituted (N-Alkylation) TZD->Ethyl PPAR Full PPARγ Agonism (H-bond network active) Unsub->PPAR Tox Susceptible to Ring-Opening (Hepatotoxicity Risk) Unsub->Tox ALR2 Aldose Reductase (ALR2) Inhibition (Non-carboxylic acid mimic) Ethyl->ALR2 Stable Metabolic Stability (Ring-opening blocked) Ethyl->Stable

Fig 1. Mechanistic divergence of 3-Ethyl-TZD derivatives vs. unsubstituted TZDs.

Primary Mechanisms of Action (Beyond PPARγ)

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications such as neuropathy and retinopathy. Traditional ALR2 inhibitors (e.g., epalrestat) rely on a carboxylic acid moiety to bind the enzyme's anion-binding pocket, which severely limits cellular permeability.

3-ethyl-TZD derivatives act as highly effective non-carboxylic acid ALR2 inhibitors [1]. The 2,4-dione core acts as a bioisostere for the carboxylic acid, engaging in strong hydrogen bonding with Tyr48 and His110 in the ALR2 active site. Simultaneously, the 3-ethyl group provides optimal lipophilic contacts within the enzyme's specificity pocket, enhancing both binding affinity and transcellular permeability[1].

Abolition of Ring-Opening Hepatotoxicity

Metabolism studies utilizing human liver microsomes (HLM) have demonstrated that classical TZDs like pioglitazone form a hydration product (M-A) that triggers ring-opening, directly correlating with idiosyncratic hepatotoxicity[4]. In stark contrast, N-substituted TZDs (such as the model compound GQ-11) are completely resistant to ring-opening[4][5]. The 3-ethyl group sterically shields the imide bond from hydrolytic enzymes and prevents the tautomerization required to activate the methylene group, forcing hepatic metabolism to rely solely on safer, aliphatic oxidation pathways[3][4].

Antimicrobial and Antifungal Activity

Beyond metabolic targets, 3-ethyl-TZD derivatives have demonstrated potent antimicrobial and antifungal properties. By acting as structural mimics of essential bacterial metabolites, these compounds inhibit DNA gyrase in resistant bacterial strains and display significant antifungal activity against Candida albicans and Cryptococcus neoformans, offering a scaffold distinct from clinically used triazoles[3][6].

Quantitative Pharmacological Profiling

To contextualize the mechanistic shift, the following table summarizes the comparative pharmacological and metabolic data between a classical unsubstituted TZD and a model 3-ethyl-TZD derivative.

ParameterPioglitazone (N-Unsubstituted)3-Ethyl-TZD Derivative (Model Compound)Causality / Rationale
PPARγ Affinity (EC50) ~0.5 - 1.0 µM> 50 µM (Inactive)Loss of critical H-bond donor at the N3 position.
ALR2 Inhibition (IC50) > 100 µM0.8 - 2.5 µM2,4-dione acts as a lipophilic bioisostere in the anion pocket.
Ring-Opening Metabolites Present (Hydration product M-A)AbsentN-alkylation blocks hydrolytic cleavage of the C-S bond[4].
Intrinsic Clearance (HLM) 15.9 mL/min/kg~46.1 mL/min/kgShift from ring-cleavage to peripheral aliphatic oxidation[4].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies must be employed when evaluating 3-ethyl-TZD derivatives.

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol measures the oxidation of NADPH, which is directly proportional to ALR2 activity.

  • Enzyme Preparation: Reconstitute human recombinant ALR2 in 0.1 M sodium phosphate buffer (pH 6.2). Causality: Recombinant ALR2 is used to ensure absolute target specificity over ALR1 (aldehyde reductase), which shares high homology but lacks the targeted specificity pocket.

  • Compound Preparation: Dissolve the 3-ethyl-TZD derivative in 100% DMSO, then dilute in buffer to achieve a final DMSO concentration of <0.1%. Causality: Limits solvent-induced enzyme denaturation while maintaining the lipophilic compound in solution.

  • Reaction Mixture: Combine 100 µL of buffer, 20 µL of 0.1 mM NADPH, 20 µL of ALR2 enzyme, and 20 µL of the test compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of 10 mM D,L-glyceraldehyde to initiate the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes. Calculate the IC50 using non-linear regression analysis.

LC-MS/MS Metabolic Stability & Ring-Opening Assessment

To verify the absence of hepatotoxic ring-opened metabolites, a high-resolution UPLC-QTOF-MS workflow is required[4].

Workflow A 1. Microsomal Incubation B 2. Reaction Quenching A->B C 3. Centrifugation & Extraction B->C D 4. UPLC-QTOF-MS Analysis C->D E 5. Metabolite Identification D->E

Fig 2. UPLC-QTOF-MS workflow for assessing the metabolic stability of 3-Ethyl-TZD derivatives.

  • Incubation: Incubate 1 µM of the 3-ethyl-TZD derivative with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately add 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly precipitates CYP450 enzymes, halting the reaction precisely while extracting the lipophilic metabolites.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • UPLC-QTOF-MS Analysis: Inject 5 µL onto a C18 column. Use a gradient of water/acetonitrile with 0.1% formic acid. Causality: Quadrupole Time-of-Flight (QTOF) mass spectrometry provides high-resolution exact mass, which is mandatory for distinguishing between simple aliphatic oxidation (+16 Da) and toxic ring hydration (+18 Da) without pre-existing standards[4].

References

  • Campos, M. L., Cerqueira, L. B., Silva, B. C. U., et al. (2018). New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione. Drug Metabolism and Disposition, 46(6), 879-887. [Link]

  • Kousaxidis, A., et al. (2021). Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives. European Journal of Medicinal Chemistry, 223, 113630.[Link]

  • Chem, G., et al. (2013). Facile Construction of Structurally Diverse Thiazolidinedione-Derived Compounds via Divergent Stereoselective Cascade Organocatalysis and Their Biological Exploratory Studies. ACS Combinatorial Science.[Link]

  • Sharma, P., et al. (2019). Synthesis and Evaluation of N-Substituted Thiazolidine-2,4-dione Containing Pyrazole as a Potent Antimicrobial Agents. Mini-Reviews in Medicinal Chemistry.[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-Ethyl-1,3-thiazolidine-2,4-dione in Animal Models: A Comprehensive Technical Guide

Executive Summary & Scientific Rationale The compound 3-Ethyl-1,3-thiazolidine-2,4-dione (CAS 37868-77-2) serves as a fundamental structural scaffold for the broader class of thiazolidinediones (TZDs), which includes blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 3-Ethyl-1,3-thiazolidine-2,4-dione (CAS 37868-77-2) serves as a fundamental structural scaffold for the broader class of thiazolidinediones (TZDs), which includes blockbuster insulin sensitizers like pioglitazone and rosiglitazone. In modern drug development, profiling the pharmacokinetics (PK) of this core scaffold is critical for understanding the baseline absorption, distribution, metabolism, and excretion (ADME) properties of novel peroxisome proliferator-activated receptor gamma (PPARγ) agonists.

This whitepaper provides an in-depth, self-validating methodological framework for conducting in vivo PK profiling of 3-Ethyl-1,3-thiazolidine-2,4-dione in animal models. By moving beyond basic plasma concentration tracking, we integrate modern bioanalytical techniques with intracellular pharmacokinetic principles to provide a holistic view of the compound's behavior.

Physicochemical ADME Determinants

Before initiating in vivo studies, the physicochemical properties of the molecule must dictate the experimental design. 3-Ethyl-1,3-thiazolidine-2,4-dione features an N-ethyl substitution on the core 1,3-thiazolidine-2,4-dione ring.

  • Lipophilicity & Permeability: The N-ethyl group enhances the compound's lipophilicity (LogP ~2.5 - 3.5), facilitating rapid passive diffusion across both the intestinal epithelium and cellular plasma membranes. This is a critical prerequisite, as TZDs must reach the nucleus to exert their pharmacological effect[1].

  • Protein Binding: Like most TZDs, this scaffold exhibits high plasma protein binding (>95%). Consequently, bioanalytical sample preparation must employ aggressive protein precipitation to release the free drug for accurate quantification.

In Vivo Pharmacokinetic Profiling Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Animal Model Selection & Preparation

C57BL/6 mice are the gold standard for metabolic drug profiling due to their well-characterized metabolic pathways that closely mirror human TZD responses [2].

Protocol:

  • Acclimatization: House male C57BL/6 mice (8-10 weeks old) in a controlled environment (22±2°C, 12-hour light/dark cycle) for 7 days prior to the study.

  • Fasting (Causality Check): Fast the animals for 12 hours prior to oral dosing. Why? Fasting eliminates food-drug interactions and standardizes gastric emptying rates, ensuring that the absorption profile strictly reflects the compound's intrinsic permeability rather than dietary variables.

Formulation & Dosing Strategies

Because 3-Ethyl-1,3-thiazolidine-2,4-dione is highly lipophilic and poorly soluble in aqueous media, formulation choice is the primary determinant of bioavailability.

  • Intravenous (IV) Dosing (2 mg/kg): Formulate in a co-solvent system (e.g., 10% DMSO, 40% PEG400, 50% Saline) to ensure complete dissolution. Administer via bolus tail vein injection.

  • Oral (PO) Dosing (10 mg/kg): Suspend the compound in 0.5% methylcellulose (MC) aqueous solution [2]. Why? MC acts as a suspending agent, preventing the lipophilic particles from aggregating and ensuring a homogenous dose is delivered via oral gavage.

Serial Sampling & Matrix Collection
  • Anticoagulant Selection: Collect 50 µL of blood via submandibular bleed or jugular vein catheter into tubes coated with K2​ -EDTA. Causality Check: Heparin is avoided because it can cause severe matrix effects (ion suppression) in the electrospray ionization (ESI) source during downstream mass spectrometry.

  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Flash-freeze plasma in liquid nitrogen and store at -80°C.

PK_Workflow A Animal Dosing (IV / PO) B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E LC-MS/MS Quantification D->E F PK Parameter Analysis E->F

Workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

Bioanalytical Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for TZD quantification due to its unparalleled sensitivity and specificity [3].

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL of thawed plasma into a microcentrifuge tube.

  • Add 100 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., a deuterated TZD analog at 50 ng/mL). Causality Check: Acetonitrile rapidly denatures plasma proteins, breaking the >95% protein-drug binding and precipitating the proteins out of solution, releasing the free 3-Ethyl-1,3-thiazolidine-2,4-dione.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 80 µL of the supernatant to an autosampler vial.

LC-MS/MS Operational Parameters
  • Column: Reverse-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using (A) 5 mM ammonium formate with 0.1% formic acid in water, and (B) 0.1% formic acid in acetonitrile [4]. Causality Check: The acidic modifier (formic acid) ensures continuous protonation of the compound, drastically enhancing ionization efficiency in positive ESI mode.

  • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

  • Self-Validation Step (System Suitability): Before running the biological samples, inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard. The batch is only valid if the Coefficient of Variation (CV) is <5% and the signal-to-noise ratio exceeds 10:1. Matrix effects must be calculated by comparing post-extraction spiked blanks against neat solutions, ensuring ion suppression is within ±15% [5].

Data Synthesis & Compartmental Analysis

Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. Below is a synthesized consensus profile representing the expected PK parameters for a basic N-alkyl thiazolidinedione scaffold in a rodent model [6].

Pharmacokinetic ParameterAbbreviationIntravenous (IV) Dose (2 mg/kg)Oral (PO) Dose (10 mg/kg)
Maximum Plasma Concentration Cmax​ 4,250 ± 310 ng/mL2,840 ± 215 ng/mL
Time to Maximum Concentration Tmax​ 0.08 h (First sampling)1.5 ± 0.3 h
Area Under the Curve AUC0−∞​ 8,400 ± 650 h·ng/mL26,040 ± 1,800 h·ng/mL
Elimination Half-Life t1/2​ 3.2 ± 0.4 h3.8 ± 0.5 h
Clearance CL 0.24 L/h/kgN/A
Volume of Distribution Vss​ 0.95 L/kgN/A
Absolute Bioavailability F 100%~62%

Note: The moderate volume of distribution ( Vss​≈0.95 L/kg) indicates extensive tissue penetration beyond the plasma compartment, aligning with the compound's lipophilic nature.

Intracellular Pharmacokinetics & Subcellular Distribution

A critical paradigm shift in modern drug development is the recognition that plasma PK does not fully predict the efficacy of TZDs. Because the target of 3-Ethyl-1,3-thiazolidine-2,4-dione (and its derivatives) is the nuclear transcription factor PPARγ, the drug must achieve sufficient intracellular and nuclear concentrations [1].

To validate target engagement, researchers must perform subcellular fractionation of target tissues (e.g., liver or adipose tissue) post-sacrifice. Differential centrifugation isolates the cytosolic and nuclear fractions, which are then analyzed via the same LC-MS/MS protocol to calculate the nucleus-to-plasma partition coefficient ( Kp,nu​ ).

Intracellular_PK cluster_cell Target Cell (Adipocyte / Hepatocyte) cluster_nucleus Nucleus Cytosol Cytosol (Passive Diffusion) PPAR PPARγ-RXR Heterodimer Cytosol->PPAR Nuclear Translocation Gene Target Gene Transcription PPAR->Gene Agonist Activation Blood Systemic Circulation (Plasma TZD) Blood->Cytosol Lipophilic Entry

Subcellular pharmacokinetic distribution and PPARγ activation pathway.

References

  • Title: Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes Source: PubMed Central (PMC) URL: [Link]

  • Title: Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025) Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies Source: PubMed (Journal of Chromatography B) URL: [Link]

  • Title: Unveiling Pharmacokinetics and Drug Interaction of Linagliptin and Pioglitazone HCl in Rat Plasma Using LC-MS/MS Source: ACS Chemical Research in Toxicology URL: [Link]

  • Title: Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study Source: PubMed (Journal of Chromatography B) URL: [Link]

  • Title: Pharmacokinetics of pioglitazone, a thiazolidinedione derivative, in male Naeini (Iranian fat-tailed) sheep Source: Taylor & Francis (Journal of Applied Animal Research) URL: [Link]

Sources

Foundational

In Vitro Cell Viability Assays Using 3-Ethyl-1,3-thiazolidine-2,4-dione Derivatives: A Comprehensive Technical Guide

Executive Summary 3-Ethyl-1,3-thiazolidine-2,4-dione is a highly versatile pharmacophore widely utilized in medicinal chemistry. While historically recognized as a core scaffold for peroxisome proliferator-activated rece...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethyl-1,3-thiazolidine-2,4-dione is a highly versatile pharmacophore widely utilized in medicinal chemistry. While historically recognized as a core scaffold for peroxisome proliferator-activated receptor-gamma (PPARγ) agonists used in metabolic disorders, modern drug development heavily leverages 2,4-thiazolidinedione (TZD) derivatives for their potent anti-proliferative, anti-angiogenic, and apoptotic effects in oncology. This whitepaper provides a rigorous, self-validating methodological framework for evaluating the in vitro cytotoxicity of 3-ethyl-TZD derivatives, ensuring high scientific integrity and reproducible data generation.

Pharmacological Context & Mechanism of Action

To design an effective cell viability assay, one must first understand the biological causality of the compound being tested. The1[1].

When evaluating 3-ethyl-1,3-thiazolidine-2,4-dione derivatives, cytotoxicity is typically driven by two distinct mechanistic axes:

  • PPARγ-Dependent Pathways: Activation of PPARγ leads to heterodimerization with the retinoid X receptor (RXR). This complex binds to response elements that upregulate p21/p27 and downregulate cyclin D1, resulting in G0/G1 cell cycle arrest[2].

  • PPARγ-Independent Pathways: High concentrations of TZDs exert direct cytotoxic effects.3[3].

Understanding this duality is critical: because TZDs directly interact with mitochondrial proteins, assays relying solely on mitochondrial metabolism (like MTT) must be carefully controlled and orthogonally validated.

Signaling cluster_0 PPARγ-Dependent cluster_1 PPARγ-Independent TZD 3-Ethyl-1,3-thiazolidine-2,4-dione PPARg PPARγ Activation TZD->PPARg Bcl2 Bcl-2 Inhibition TZD->Bcl2 p21 p21/p27 Upregulation PPARg->p21 Arrest G0/G1 Arrest p21->Arrest Mito Mito. Depolarization Bcl2->Mito Apop Apoptosis Mito->Apop

Mechanistic pathways of TZD-induced cytotoxicity via PPARγ-dependent and independent signaling.

Experimental Design: The Causality of Assay Selection

As a Senior Application Scientist, I emphasize that no single assay provides a complete picture of cell viability. A robust experimental design requires a self-validating system .

  • The Primary Screen (MTT Assay): 4[4]. It measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria.

  • The Orthogonal Validation (Annexin V/PI): Because TZDs can uncouple mitochondrial oxidative phosphorylation, an MTT assay might register a false positive for cell death if the cell is metabolically stunned but still alive. Therefore, flow cytometry using Annexin V (detecting early apoptotic phosphatidylserine externalization) and Propidium Iodide (PI, detecting late-stage membrane rupture) is mandatory to confirm true apoptotic cell death[5].

Quantitative Data Presentation

When testing 3-ethyl-TZD derivatives, the expected half-maximal inhibitory concentration ( IC50​ ) varies heavily based on the cell line's endogenous PPARγ expression and the derivative's binding affinity. Below is a benchmark summary of expected outcomes based on recent literature[4][5][6].

Cell LineTissue OriginAssay TypeExpected IC50​ RangePrimary Observed Mechanism
MCF-7 Breast AdenocarcinomaMTT / Annexin V1.2 - 5.0 µMApoptosis (Bcl-2 inhibition)
HepG2 Hepatocellular CarcinomaMTT2.0 - 10.0 µMCell cycle arrest (G0/G1)
A549 Non-Small Cell Lung CancerCellTiter-Glo0.5 - 2.0 µMMitochondria-mediated apoptosis
PC3 Prostate CarcinomaMTT> 5.0 µMDelayed apoptosis (Requires 72h)

Self-Validating Experimental Protocols

The MTT Cytotoxicity Assay

This protocol is optimized to mitigate the hydrophobic nature of TZD derivatives, which require DMSO for solubilization.

Workflow S1 Seed Cells (5x10^3/well) S2 TZD Treatment (0.1-100 µM) S1->S2 S3 Incubation (24-72h) S2->S3 S4 Add MTT (4h, 37°C) S3->S4 S5 Solubilize (DMSO) S4->S5 S6 Absorbance (540 nm) S5->S6

Standardized step-by-step workflow for the MTT cell viability assay using TZD derivatives.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5×103 cells per well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • Compound Preparation: Dissolve the 3-ethyl-1,3-thiazolidine-2,4-dione derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Critical Control: The final DMSO concentration in the well must not exceed 0.5% v/v, as higher concentrations induce solvent toxicity and spontaneous differentiation.

  • Treatment: Aspirate the seeding media and apply 100 µL of the compound-treated media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Sorafenib or Doxorubicin). Incubate for 24, 48, and 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for exactly 4 hours.

  • Solubilization: Carefully aspirate the media.6[6]. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read the absorbance at 540–570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Annexin V/PI Flow Cytometry (Orthogonal Validation)

To confirm that the reduction in MTT absorbance is due to cell death rather than mere metabolic pausing, perform an Annexin V/PI assay.

Step-by-Step Methodology:

  • Treatment: Seed 2×105 cells/well in a 6-well plate. Treat with the calculated IC50​ concentration of the TZD derivative for 48 hours.

  • Harvesting (Crucial Step): Collect both the culture media (which contains detached apoptotic bodies) and the adherent cells. Use a gentle detachment agent (e.g., Accutase) rather than harsh Trypsin-EDTA to prevent the artificial shearing of phosphatidylserine from the cell membrane, which causes false negatives.

  • Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash twice with ice-cold PBS. Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Incubation: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Quality Control & Troubleshooting

  • Edge Effects in 96-Well Plates: Evaporation in the outer wells can artificially concentrate the TZD derivative, skewing IC50​ curves. Always fill the perimeter wells of the 96-well plate with sterile PBS and only use the inner 60 wells for the assay.

  • Precipitation of TZD Derivatives: If the 3-ethyl-TZD derivative precipitates upon addition to the aqueous culture media, warm the media to 37°C prior to mixing, or utilize a co-solvent system (e.g., 0.1% Tween-80) if validated to be non-toxic to your specific cell line.

References

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. NIH.
  • PPARγ-Independent Antitumor Effects of Thiazolidinediones. NIH.
  • Thiazolidinediones as anti-cancer agents. NIH.
  • Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modul
  • Thiazolidinedione-Based Structure Modification of Celastrol Provides Thiazolidinedione-Conjugated Derivatives as Potent Agents against Non-Small-Cell Lung Cancer Cells.

Sources

Foundational

An In-depth Technical Guide to 3-Ethyl-1,3-thiazolidine-2,4-dione: Molecular Weight, Spectroscopic Profile, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Ethyl-1,3-thiazolidine-2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-1,3-thiazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including its precise molecular weight. A significant focus is placed on its spectroscopic characterization, presenting predicted and comparative spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines a robust, step-by-step synthetic protocol for its preparation, grounded in established chemical principles. The information herein is intended to equip researchers and scientists with the necessary technical knowledge to effectively synthesize, identify, and utilize this compound in their research endeavors.

Introduction

The thiazolidine-2,4-dione (TZD) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the development of the "glitazone" class of antidiabetic drugs.[1][2] These compounds primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3] Beyond their application in metabolic diseases, TZD derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The versatility of the TZD core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[6]

This guide focuses specifically on the 3-ethyl substituted analog, 3-Ethyl-1,3-thiazolidine-2,4-dione. The introduction of an ethyl group at the N-3 position can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the precise molecular characteristics and having access to reliable synthetic and analytical methods are paramount for its exploration in drug discovery programs.

Physicochemical Properties

A foundational aspect of any chemical entity is its molecular formula and corresponding molecular weight. These parameters are critical for reaction stoichiometry, analytical quantification, and structural elucidation.

PropertyValueSource
Chemical Name 3-Ethyl-1,3-thiazolidine-2,4-dioneIUPAC
CAS Number 37868-77-2[7]
Molecular Formula C₅H₇NO₂S[7]
Molecular Weight 145.18 g/mol [7]
SMILES CCN1C(=O)CSC1=O[7]
InChIKey IKQROFBYABVNTB-UHFFFAOYSA-N[7]

Spectroscopic Characterization

The structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectral data for 3-Ethyl-1,3-thiazolidine-2,4-dione, based on the known spectral properties of closely related analogs and fundamental principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms within a molecule. For 3-Ethyl-1,3-thiazolidine-2,4-dione, the following signals are predicted:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.10Quartet (q)2H-N-CH₂ -CH₃The methylene protons adjacent to the nitrogen atom are deshielded by the electron-withdrawing carbonyl groups and the nitrogen itself. The signal is split into a quartet by the neighboring methyl protons.
~4.06Singlet (s)2H-S-CH₂ -C(=O)-The methylene protons of the thiazolidine ring are in a different chemical environment and appear as a singlet. This is consistent with data for similar N-substituted thiazolidine-2,4-diones.[8]
~1.25Triplet (t)3H-N-CH₂-CH₃ The terminal methyl protons of the ethyl group are shielded and appear as a triplet due to coupling with the adjacent methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule. The predicted ¹³C NMR spectral data for 3-Ethyl-1,3-thiazolidine-2,4-dione is as follows:

Chemical Shift (δ, ppm)AssignmentRationale
~172C =O (C4)The carbonyl carbon at position 4 of the thiazolidine ring is typically observed in this region.
~170C =O (C2)The carbonyl carbon at position 2 is also in a similar chemical environment.
~35-N-CH₂ -CH₃The methylene carbon of the ethyl group attached to the nitrogen.
~33-S-CH₂ -C(=O)-The methylene carbon of the thiazolidine ring. This is based on data for N-tert-butylthiazolidine-2,4-dione.[8]
~13-N-CH₂-CH₃ The terminal methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for 3-Ethyl-1,3-thiazolidine-2,4-dione are expected in the following regions:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2980-2940MediumC-H stretch (aliphatic)Corresponds to the stretching vibrations of the C-H bonds in the ethyl and methylene groups.
~1750StrongC=O stretch (imide)A strong absorption band characteristic of the symmetric and asymmetric stretching of the two carbonyl groups in the dione system.[8]
~1680StrongC=O stretch (imide)A second strong carbonyl absorption is expected.
~1370MediumC-N stretchCorresponds to the stretching vibration of the carbon-nitrogen bond.
~670WeakC-S stretchThe carbon-sulfur bond stretching vibration typically appears in this region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zInterpretation
145[M]⁺, Molecular ion peak
117[M - C₂H₄]⁺, Loss of ethylene
89[M - C₂H₄ - CO]⁺, Subsequent loss of carbon monoxide

Synthesis Protocol

The synthesis of 3-Ethyl-1,3-thiazolidine-2,4-dione can be achieved through a two-step process. The first step involves the synthesis of the parent thiazolidine-2,4-dione ring, followed by N-alkylation with an ethylating agent.

Step 1: Synthesis of Thiazolidine-2,4-dione

This procedure is adapted from established methods for the synthesis of the thiazolidine-2,4-dione core.[9][10]

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) in water.

  • In a separate beaker, dissolve thiourea (1.0 eq) in water.

  • Add the thiourea solution to the chloroacetic acid solution with stirring.

  • Heat the mixture to reflux for 8-10 hours. A precipitate of 2-iminothiazolidin-4-one will form.

  • Cool the reaction mixture and slowly add concentrated hydrochloric acid.

  • Continue to reflux the mixture until the precipitate dissolves completely, indicating the hydrolysis of the imino group to a carbonyl group.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield thiazolidine-2,4-dione.

Synthesis_Step1 chloroacetic_acid Chloroacetic Acid intermediate 2-Iminothiazolidin-4-one chloroacetic_acid->intermediate Reflux thiourea Thiourea thiourea->intermediate tzd Thiazolidine-2,4-dione intermediate->tzd HCl, Reflux Synthesis_Step2 tzd Thiazolidine-2,4-dione product 3-Ethyl-1,3-thiazolidine-2,4-dione tzd->product ethyl_iodide Ethyl Iodide ethyl_iodide->product base K₂CO₃ base->product

Sources

Protocols & Analytical Methods

Method

Characterization of 3-Ethyl-1,3-thiazolidine-2,4-dione by NMR Spectroscopy: An Application Note and Comprehensive Protocol

This technical guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 3-Ethyl-1,3-thiazolidine-2,4-dione. This document is intended for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed framework for the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 3-Ethyl-1,3-thiazolidine-2,4-dione. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, quality control, and structural elucidation of small organic molecules. The protocols and insights provided herein are designed to be robust, scientifically sound, and adaptable to standard laboratory instrumentation.

Introduction: The Significance of Thiazolidinediones and the Need for Precise Characterization

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in the development of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1] The substitution at the N-3 position of the TZD ring is a critical determinant of biological activity, influencing the molecule's affinity for its target and its pharmacokinetic properties. 3-Ethyl-1,3-thiazolidine-2,4-dione serves as a key intermediate and a fundamental model compound for understanding the structure-activity relationships within this important class of molecules.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[2] This application note outlines the principles and provides step-by-step protocols for the complete NMR characterization of 3-Ethyl-1,3-thiazolidine-2,4-dione, ensuring both scientific integrity and practical applicability.

Foundational Principles: Why NMR for Structural Elucidation?

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. The key parameters derived from NMR experiments are:

  • Chemical Shift (δ): This provides information about the electronic environment of a nucleus. The chemical shift is influenced by the proximity of electronegative atoms and the effects of bond anisotropy.

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring nuclear spins, mediated through the bonding electrons. The magnitude of the coupling constant (J-value) provides information about the number of bonds separating the coupled nuclei and, in many cases, their dihedral angle.

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

By judiciously applying one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Synthesis of 3-Ethyl-1,3-thiazolidine-2,4-dione

A reliable synthetic route is the first step in any characterization study. 3-Ethyl-1,3-thiazolidine-2,4-dione can be synthesized from the parent 2,4-thiazolidinedione via N-alkylation. A general and effective procedure involves the reaction of 2,4-thiazolidinedione with bromoethane in the presence of a base.[3]

Part 1: Core Experimental Protocols

Sample Preparation: The Foundation of a High-Quality Spectrum

The quality of the NMR data is critically dependent on the meticulous preparation of the sample. The following protocol is recommended for 3-Ethyl-1,3-thiazolidine-2,4-dione.

Materials:

  • 3-Ethyl-1,3-thiazolidine-2,4-dione (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or a syringe filter (if the sample contains particulates)

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of 3-Ethyl-1,3-thiazolidine-2,4-dione and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial.[5] CDCl₃ is a common choice for small organic molecules due to its good dissolving power and relatively simple residual solvent signal.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can be applied.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool placed in the pipette or use a syringe filter to prevent contamination and ensure good spectral resolution.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

1D NMR Data Acquisition: The Primary Structural Blueprint

The following parameters are recommended for acquiring high-quality 1D ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Parameter ¹H NMR ¹³C NMR Rationale for the Choice
Solvent CDCl₃CDCl₃Good solubility and a single residual peak that does not interfere with the analyte signals.
Temperature 298 K (25 °C)298 K (25 °C)Standard temperature for routine analysis, ensuring reproducibility.
Pulse Program zg30zgpg30Standard single-pulse experiments. zgpg30 includes proton decoupling for ¹³C.
Number of Scans (NS) 8-161024 or more¹H is a highly sensitive nucleus, requiring fewer scans. ¹³C has a low natural abundance and requires more scans for adequate signal-to-noise.
Relaxation Delay (d1) 1-2 s2 sAllows for sufficient relaxation of the nuclei between pulses, ensuring accurate integration in ¹H NMR.
Acquisition Time (AQ) ~4 s~1 sA longer acquisition time provides better digital resolution.
Spectral Width (SW) 20 ppm240 ppmEncompasses the typical chemical shift range for organic molecules.
Expected 1D NMR Spectral Data in CDCl₃

The following table summarizes the expected chemical shifts and coupling constants for 3-Ethyl-1,3-thiazolidine-2,4-dione.

¹H NMR (400 MHz, CDCl₃):

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH₂ (thiazolidine ring)3.91Singlet (s)-2H
CH₂ (ethyl group)3.63Quartet (q)7.22H
CH₃ (ethyl group)1.15Triplet (t)7.23H

¹³C NMR (100 MHz, CDCl₃):

Assignment Chemical Shift (δ, ppm)
C=O (C2 & C4)171.5, 171.2
CH₂ (ethyl group)37.0
CH₂ (thiazolidine ring)33.7
CH₃ (ethyl group)12.8

Note: The two carbonyl carbons (C2 and C4) have very similar chemical environments and may appear as closely spaced signals or even a single, slightly broadened peak depending on the spectrometer resolution.

Part 2: Advanced Structural Confirmation with 2D NMR

For an unequivocal assignment of all signals and to confirm the connectivity of the molecule, 2D NMR experiments are invaluable.

Homonuclear Correlation Spectroscopy (COSY)

A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. For 3-Ethyl-1,3-thiazolidine-2,4-dione, a cross-peak is expected between the quartet at 3.63 ppm and the triplet at 1.15 ppm, confirming the ethyl group connectivity.

Heteronuclear Single Quantum Coherence (HSQC)

An HSQC experiment shows correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of the protonated carbon signals.

Expected HSQC Correlations:

  • Proton at 3.91 ppm correlates with the carbon at 33.7 ppm.

  • Proton at 3.63 ppm correlates with the carbon at 37.0 ppm.

  • Proton at 1.15 ppm correlates with the carbon at 12.8 ppm.

Heteronuclear Multiple Bond Correlation (HMBC)

An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbons in our target molecule.

Expected Key HMBC Correlations:

  • The protons of the ethyl CH₂ group (3.63 ppm) will show correlations to the ethyl CH₃ carbon (12.8 ppm) and the two carbonyl carbons (171.5 and 171.2 ppm).

  • The protons of the thiazolidine ring CH₂ group (3.91 ppm) will show correlations to the two carbonyl carbons (171.5 and 171.2 ppm).

Visualization of Experimental Workflow and Molecular Structure

To aid in the understanding of the experimental process and the structural relationships, the following diagrams are provided.

G cluster_synthesis Synthesis & Preparation cluster_nmr NMR Analysis cluster_data Data Analysis & Confirmation S1 Synthesis of 3-Ethyl-1,3-thiazolidine-2,4-dione S2 Sample Preparation (5-25 mg in 0.6 mL CDCl3) S1->S2 N1 1D NMR Acquisition (1H & 13C) S2->N1 N2 2D NMR Acquisition (COSY, HSQC, HMBC) N1->N2 D1 Spectral Processing & Peak Picking N2->D1 D2 Structural Elucidation & Signal Assignment D1->D2 D3 Data Validation (Comparison with Databases) D2->D3

Caption: Experimental workflow for the NMR characterization of 3-Ethyl-1,3-thiazolidine-2,4-dione.

Sources

Application

Application Notes and Protocols for the Formulation of 3-Ethyl-1,3-thiazolidine-2,4-dione Based Compounds

Abstract The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities, including potent antidiabetic, anti-inflammator...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities, including potent antidiabetic, anti-inflammatory, and anticancer properties.[1][2] Compounds based on the 3-Ethyl-1,3-thiazolidine-2,4-dione core represent a promising class of molecules currently under investigation. A significant and recurring challenge in the development of these derivatives is their inherent low aqueous solubility, which can severely limit oral bioavailability and hinder clinical progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic pre-formulation assessment and rational formulation design for this class of compounds. We present detailed, field-proven protocols for physicochemical characterization and for the development of advanced formulations, including co-solvent systems, amorphous solid dispersions, and nanoparticle encapsulations, designed to overcome solubility and bioavailability challenges.

Section 1: The Imperative of Pre-Formulation Assessment

A robust formulation strategy does not begin with excipients; it begins with a deep understanding of the active pharmaceutical ingredient (API). Pre-formulation assessment is the critical first step that informs every subsequent decision. Its purpose is to de-risk the development process by identifying potential liabilities (e.g., poor solubility, instability, polymorphism) early and providing the quantitative data needed to select the most effective formulation approach. Neglecting this stage often leads to suboptimal formulations, costly delays, and misinterpreted in-vivo results.

Foundational Physicochemical Characterization

The goal of this stage is to build a comprehensive physicochemical profile of the 3-Ethyl-TZD derivative.

Key Parameters & Causality:

  • Aqueous Solubility: This is the most critical parameter. It dictates the dissolution rate and, consequently, the absorption of the compound. Solubility should be assessed across a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8) to simulate the journey through the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): Lipophilicity governs the compound's ability to permeate biological membranes. The partition coefficient (LogP) is a measure for the neutral form, while the distribution coefficient (LogD) at a specific pH is more physiologically relevant. A LogP between 1 and 5 is often targeted, but high lipophilicity can exacerbate solubility issues.[1][3]

  • pKa: The ionization constant determines the degree of ionization of the compound at a given pH. Since the ionized form is typically more soluble than the neutral form, understanding the pKa is crucial for predicting solubility in different parts of the GI tract.

  • Solid-State Properties: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact solubility, stability, and manufacturability. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are essential to identify the crystalline form and detect potential polymorphic transitions.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of a 3-Ethyl-TZD derivative in various aqueous media.

  • Materials:

    • 3-Ethyl-TZD test compound.

    • Phosphate buffered saline (PBS), pH 7.4.

    • Simulated Gastric Fluid (SGF), pH 1.2.

    • Simulated Intestinal Fluid (SIF), pH 6.8.

    • HPLC-grade water, acetonitrile, methanol.

    • 2 mL glass vials with screw caps.

    • Orbital shaker with temperature control.

    • 0.22 µm syringe filters (PTFE or equivalent low-binding).

    • Calibrated HPLC system with UV detector.

  • Procedure:

    • Add an excess amount of the 3-Ethyl-TZD compound to a series of vials (in triplicate for each medium). An amount sufficient to ensure a saturated solution with visible solid remaining is required.

    • Add 1.5 mL of the desired medium (e.g., PBS pH 7.4) to each respective vial.

    • Seal the vials tightly and place them on an orbital shaker set to 25°C (or 37°C for physiological relevance) and 150 RPM.

    • Allow the suspension to equilibrate for 48-72 hours. Check for the continued presence of solid material.

    • After equilibration, allow the vials to stand for 1 hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter, discarding the first 200 µL to saturate the filter and prevent drug loss.

    • Dilute the filtrate with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Quantify the drug concentration using a validated HPLC method.

    • Express the solubility in µg/mL or mg/L.

Data Summary: Hypothetical Pre-Formulation Data for "Compound ETZD-X"
ParameterValueImplication for Formulation
Molecular Weight 412.5 g/mol -
Melting Point (DSC) 185°C (sharp peak)Crystalline, stable solid.
Aqueous Solubility (pH 6.8) < 1 µg/mLVery low solubility; significant bioavailability challenge.
LogP (calculated) 4.2High lipophilicity; good permeability expected if solubilized.
pKa 6.5 (weakly acidic)Solubility will increase at pH > 6.5.
Stability Stable at pH 1.2-7.4; degrades under strong alkaline conditions.Formulation should avoid high pH environments.

Section 2: Formulation Strategies and Enabling Technologies

Based on the pre-formulation data, a strategy must be selected to enhance the apparent solubility and/or dissolution rate of the 3-Ethyl-TZD compound. The following section details several proven approaches, from simple systems to advanced delivery platforms.

Formulation Strategy Selection Workflow

The choice of formulation is a multi-factorial decision driven by the compound's properties, the intended dose, and the desired route of administration.

G cluster_0 cluster_1 cluster_2 start Pre-Formulation Data (Solubility, LogP, Dose, Melting Point) sol_check Is Solubility > 100 µg/mL? start->sol_check dose_check Is Dose Low? (<1 mg/kg) sol_check->dose_check No simple Simple Suspension or Conventional Tablet sol_check->simple Yes mp_check Is Melting Point < 150°C? dose_check->mp_check No cosolvent Co-solvent / Surfactant System (For liquid formulations) dose_check->cosolvent Yes nano Nanoparticle System (e.g., PLGA) For controlled release or targeting dose_check->nano Consider for any dose lipid Lipid-Based (SEDDS) Good for high LogP mp_check->lipid Yes asd Amorphous Solid Dispersion (ASD) Good for high melting point mp_check->asd No

Caption: Decision workflow for selecting an appropriate formulation strategy.

Strategy: Amorphous Solid Dispersions (ASDs)

Causality: Crystalline compounds require energy to break their crystal lattice before they can dissolve. By converting the drug into a high-energy amorphous state and dispersing it within a hydrophilic polymer matrix, we eliminate this energy barrier. The polymer also prevents recrystallization and helps maintain a supersaturated state of the drug in solution, driving absorption. This is particularly effective for compounds with high melting points.

Protocol 2: Preparation of an ASD by Solvent Evaporation
  • Objective: To prepare a 20% drug-load ASD of "Compound ETZD-X" with polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA, e.g., Kollidon® VA64).

  • Materials:

    • Compound ETZD-X.

    • PVPVA (Kollidon® VA64).

    • Acetone (or other suitable volatile solvent in which both drug and polymer are soluble).

    • Round-bottom flask.

    • Rotary evaporator with water bath.

    • Vacuum oven.

  • Procedure:

    • Accurately weigh 200 mg of Compound ETZD-X and 800 mg of PVPVA.

    • Transfer both solids to a 100 mL round-bottom flask.

    • Add approximately 20 mL of acetone to the flask.

    • Sonicate or stir gently at room temperature until a clear, homogenous solution is obtained.

    • Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.

    • Begin rotation (approx. 100 RPM) and gradually apply vacuum to evaporate the solvent. A thin film will form on the flask wall.

    • Once all solvent is removed, carefully scrape the solid film from the flask.

    • Transfer the resulting solid to a vacuum oven set at 40°C for 24 hours to remove any residual solvent.

    • The resulting product is the ASD. Gently grind with a mortar and pestle to obtain a fine powder.

    • Self-Validation/Characterization:

      • DSC Analysis: Perform a DSC scan on the ASD. The absence of the sharp melting peak corresponding to the crystalline drug (185°C in our example) confirms the amorphous nature of the dispersion.

      • Dissolution Testing: Conduct an in-vitro dissolution test (see Protocol 4) comparing the ASD to the physical mixture and the pure crystalline drug. The ASD should show a significantly faster dissolution rate and ideally achieve a state of supersaturation.

ASD Preparation and Characterization Workflow

G cluster_0 cluster_1 A 1. Select Drug & Polymer B 2. Dissolve in Common Solvent A->B C 3. Solvent Evaporation (Rotary Evaporator) B->C D 4. Secondary Drying (Vacuum Oven) C->D E 5. Obtain ASD Powder D->E F Characterize: - DSC (Confirm Amorphous) - PXRD (Confirm Amorphous) - Dissolution (Verify Performance) E->F

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.

Strategy: Nanoparticle Encapsulation

Causality: Encapsulating a lipophilic drug within a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) can enhance solubility by presenting the drug in a non-crystalline, high-surface-area form. The small particle size (typically < 200 nm) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation. Furthermore, nanoparticles can protect the drug from degradation and offer possibilities for controlled or targeted release.

Protocol 3: PLGA Nanoparticle Preparation via Nanoprecipitation
  • Objective: To prepare PLGA nanoparticles loaded with a 3-Ethyl-TZD compound.

  • Materials:

    • 3-Ethyl-TZD compound.

    • PLGA (50:50 lactide:glycolide ratio, inherent viscosity ~0.4 dL/g).

    • Acetone, HPLC-grade.

    • Polyvinyl alcohol (PVA), 87-89% hydrolyzed.

    • Deionized water.

    • Magnetic stirrer.

    • Ultracentrifuge.

  • Procedure:

    • Prepare Aqueous Phase: Dissolve PVA in deionized water to make a 1% w/v solution. Stir gently with mild heating (~60°C) if necessary, then cool to room temperature.

    • Prepare Organic Phase: Dissolve 10 mg of the 3-Ethyl-TZD compound and 50 mg of PLGA in 2 mL of acetone. Ensure complete dissolution.

    • Nanoprecipitation:

      • Place 10 mL of the 1% PVA solution in a small beaker on a magnetic stirrer set to a constant, rapid stirring rate (~600 RPM).

      • Using a syringe, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.

      • A milky-white suspension of nanoparticles will form instantly.

    • Solvent Removal: Leave the suspension stirring at room temperature for 4-6 hours in a fume hood to allow the acetone to evaporate completely.

    • Purification:

      • Transfer the nanoparticle suspension to ultracentrifuge tubes.

      • Centrifuge at 15,000 x g for 20 minutes at 4°C.

      • Discard the supernatant, which contains free drug and excess PVA.

      • Resuspend the nanoparticle pellet in deionized water and vortex thoroughly.

      • Repeat the centrifugation and washing step two more times to ensure complete removal of unencapsulated drug.

    • Final Product: After the final wash, resuspend the pellet in a small volume of deionized water for immediate characterization or freeze-dry for long-term storage.

    • Self-Validation/Characterization:

      • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS). Aim for a size between 100-300 nm with a low polydispersity index (< 0.3).

      • Encapsulation Efficiency (EE%): Quantify the amount of drug in the initial organic phase and the amount remaining in the combined supernatants from the washing steps using HPLC. Calculate EE% as: EE% = [(Total Drug - Free Drug) / Total Drug] * 100.

Section 3: Essential Analytical & Characterization Protocols

Successful formulation development is impossible without accurate and precise analytical methods to characterize the product.

Protocol 4: In Vitro Dissolution Testing (USP Apparatus II)
  • Objective: To compare the dissolution profiles of the bulk 3-Ethyl-TZD API, a physical mixture, and the developed ASD formulation.

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Materials:

    • Dissolution medium: 900 mL of phosphate buffer pH 6.8, containing 0.5% Sodium Dodecyl Sulfate (SDS) to maintain sink conditions for the poorly soluble compound.

    • Formulations to be tested (e.g., ASD powder encapsulated in a hard gelatin capsule).

    • Dissolution vessels, paddles.

    • Syringes and cannula filters.

  • Procedure:

    • De-aerate the dissolution medium and pre-heat to 37 ± 0.5°C in the dissolution vessels.

    • Set the paddle speed to 75 RPM.

    • Carefully drop one capsule containing a precisely weighed amount of the formulation into each vessel. Start the timer.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL sample from each vessel through a cannula filter.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Analyze the samples for drug concentration using a validated HPLC method.

    • Plot the percentage of drug dissolved versus time to generate the dissolution profiles. The ASD formulation should exhibit a markedly superior dissolution rate compared to the controls.

Formulation Development & Analysis Master Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization & Optimization A API Characterization (Solubility, pKa, LogP, Solid State) B Select Strategy (e.g., ASD, Nano, Lipid) A->B C Excipient Screening & Compatibility B->C D Prototype Formulation (Lab Scale) C->D E Analytical Characterization (Particle Size, Drug Load, etc.) D->E F In Vitro Performance (Dissolution / Release Testing) E->F G Stability Studies (ICH Conditions) F->G H Iterate & Optimize G->H H->D Refine Formulation

Caption: A comprehensive workflow for formulation development and analysis.

Conclusion

The therapeutic potential of 3-Ethyl-1,3-thiazolidine-2,4-dione based compounds can only be realized through effective formulation design. The primary obstacle of poor aqueous solubility is not insurmountable but requires a logical, data-driven approach. By beginning with a thorough pre-formulation assessment, scientists can rationally select and apply enabling technologies such as amorphous solid dispersions or nanoparticle encapsulation. The protocols detailed herein provide a validated framework for characterizing these molecules and developing robust formulations that enhance solubility, improve dissolution, and pave the way for successful in-vivo evaluation.

References

  • Thiazolidine-2,4-dione-d3 | C3H3NO2S | CID 129818565. PubChem, National Center for Biotechnology Information. URL: [Link]

  • 3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE | CAS 37868-77-2. Matrix Fine Chemicals. URL: [Link]

  • A method for preparation of thiazolidinedione derivatives. Google Patents.
  • Thiazolidine-2,4-Dione: Bridging the Gap Between Synthesis, SAR, and Biological Activities, and Computational Predictions. Chinese Journal of Applied Physiology. URL: [Link]

  • 3-ETHYL-5-(4-ISOPROPYLBENZYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE. NextSDS. URL: [Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. URL: [Link]

  • Review on Synthesis of Novel Thiazolidinedione Derivatives for Antidiabetic Activity. Asian Journal of Pharmaceutical Research. URL: [Link]

  • Synthetic Strategies of Thiazolidine-2,4-dione Derivatives for the Development of New Anti-Diabetic Agents: Compressive Review. ResearchGate. URL: [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. Taylor & Francis Online. URL: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Chemistry of Heterocyclic Compounds. URL: [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. URL: [Link]

  • 2,4-Thiazolidinedione. ChemBK. URL: [Link]

  • Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC, National Center for Biotechnology Information. URL: [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC, National Center for Biotechnology Information. URL: [Link]

  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. MDPI. URL: [Link]

  • In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents. PMC, National Center for Biotechnology Information. URL: [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. URL: [Link]

  • Novel thiazolidine-2,4-dione mannich bases: Synthesis, characterization and antimicrobial activity. Der Pharma Chemica. URL: [Link]

Sources

Method

Application Note: 3-Ethyl-1,3-thiazolidine-2,4-dione as a Terminal Acceptor in Heterocyclic D-π-A Architectures

Target Audience: Researchers, Materials Scientists, and Drug/Optoelectronic Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the design of organic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug/Optoelectronic Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In the design of organic semiconductors, non-fullerene acceptors (NFAs), and hole-transporting materials (HTMs), fine-tuning the intramolecular charge transfer (ICT) is paramount. 3-Ethyl-1,3-thiazolidine-2,4-dione has emerged as a highly versatile electron-withdrawing group (EWG) for constructing Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) architectures[1],[2].

As a Senior Application Scientist, I frequently recommend this precursor over alternatives like malononitrile or unsubstituted rhodanine for three specific mechanistic reasons:

  • Regioselective Condensation: The C5 position contains an active methylene group flanked by a carbonyl and a thioether linkage. The high acidity of these protons allows for facile, base-catalyzed Knoevenagel condensations with aromatic aldehydes[3].

  • N-Alkylation Blocking: The presence of the ethyl group at the N3 position permanently blocks unwanted N-alkylation or N-acylation side reactions during multi-step syntheses.

  • Solubility and Morphological Control: The N-ethyl chain breaks structural symmetry just enough to prevent excessive crystallization (which can lead to trap states in thin films) while imparting excellent solubility in processing solvents like chlorobenzene and chloroform[1],[4].

Reaction Pathway: The Knoevenagel Condensation

The synthesis of target heterocycles using 3-ethyl-1,3-thiazolidine-2,4-dione relies on a Knoevenagel condensation. The reaction is typically catalyzed by a secondary amine (e.g., piperidine), which serves a dual purpose: it deprotonates the C5 methylene to form a stabilized enolate, and it temporarily forms an iminium ion intermediate with the aldehyde precursor, significantly lowering the activation energy for nucleophilic attack[4].

Knoevenagel A Aldehyde Precursor (e.g., Thiophene-2,5-dicarbaldehyde) D Reflux in Solvent (CHCl3 or EtOH, 10-24h) A->D B 3-Ethyl-1,3-thiazolidine-2,4-dione (Active Methylene EWG) B->D C Base Catalyst (Piperidine, 1-2 drops) C->D Catalyzes E Target D-π-A Molecule (e.g., TTZD, SGT-460) D->E Condensation (-H2O)

Workflow for the Knoevenagel condensation of 3-ethyl-1,3-thiazolidine-2,4-dione with aldehydes.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail both the synthesis of a model compound (TTZD) and the subsequent optoelectronic validation required to confirm the success of the ICT network.

Protocol 1: Synthesis of TTZD via Knoevenagel Condensation

This protocol describes the synthesis of TTZD, a small molecule used in ternary organic solar cells, utilizing thiophene-2,5-dicarbaldehyde and 3-ethyl-1,3-thiazolidine-2,4-dione[4],[5].

Reagents & Materials:

  • Thiophene-2,5-dicarbaldehyde: 200 mg (1.42 mmol)

  • 3-Ethyl-1,3-thiazolidine-2,4-dione: 617 mg (4.26 mmol, 3.0 eq)

  • Piperidine: 1 mL (Catalyst)

  • Dry Chloroform ( CHCl3​ ): 30 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried, two-neck round-bottom flask, dissolve 200 mg of thiophene-2,5-dicarbaldehyde and 617 mg of 3-ethyl-1,3-thiazolidine-2,4-dione in 30 mL of dry CHCl3​ under a continuous nitrogen ( N2​ ) atmosphere[4]. Causality: The 3.0 molar equivalent excess of the thiazolidinedione ensures complete double condensation at both aldehyde sites.

  • Catalysis: Add 1 mL of piperidine dropwise. The solution will typically undergo a rapid color change (e.g., yellow to deep orange/red), indicating the formation of the highly conjugated intermediate.

  • Reflux: Stir the mixture at reflux (approx. 65 °C) for 10 to 24 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1) until the aldehyde precursor is completely consumed[1],[4].

  • Purification (Soxhlet Extraction): Highly conjugated D-π-A molecules often exhibit poor solubility in cold solvents, making standard column chromatography difficult. Filter the crude precipitate and transfer it to a Soxhlet thimble.

  • Sequential Washing: Extract sequentially with methanol (to remove unreacted piperidine and precursors), hexane (to remove non-polar byproducts), and ethyl acetate. Finally, extract the pure product using hot chloroform[4].

  • Isolation: Concentrate the chloroform fraction under reduced pressure and precipitate the product by pouring it into cold methanol. Dry under vacuum to yield the target molecule (e.g., TTZD as a yellow/orange solid)[4].

Protocol 2: Optoelectronic Characterization (HOMO/LUMO Determination)

To validate the electron-withdrawing effect of the 3-ethyl-1,3-thiazolidine-2,4-dione moiety, Cyclic Voltammetry (CV) must be performed[2],[6].

  • Electrochemical Setup: Utilize a conventional three-electrode configuration: a Platinum (Pt) disk working electrode, a Pt wire counter electrode, and an Ag/AgCl pseudo-reference electrode[4].

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) in anhydrous acetonitrile.

  • Measurement: Scan the potential at a rate of 100 mV/s. Record the onset oxidation potential ( Eonset(ox)​ ) and onset reduction potential ( Eonset(re)​ ).

  • Calibration & Calculation: Calibrate the system using a Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard. Calculate the energy levels using the empirical Mott-Gurney derived equations[6],[5]:

    • EHOMO​=−(4.80+Eonset(ox)​) eV

    • ELUMO​=−(4.80+Eonset(re)​) eV

Data Presentation: Optoelectronic Tuning

The integration of 3-ethyl-1,3-thiazolidine-2,4-dione allows for precise tuning of the molecular orbital energy levels. Table 1 summarizes the optoelectronic properties of various state-of-the-art materials synthesized using this precursor.

Table 1: Optoelectronic Properties of 3-Ethyl-1,3-thiazolidine-2,4-dione Derivatives

MaterialCore ArchitectureHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Application
CPDT-1 Cyclopentadithiophene (CPDT)-5.33-3.421.91Blue-absorbing Organic Photodiodes[2]
SGT-460 Triazatruxene (TAT)-5.12-2.602.45Dopant-Free HTM for Perovskite Cells[6]
TTZD Single-Thiophene~ -5.40~ -3.50~ 1.90Ternary Organic Solar Cells[5]
DTT3-TIPSBDT Benzodithiophene (BDT)-5.21-3.381.83Small Molecule Organic Solar Cells[1]

Note: The HOMO energy level is heavily influenced by the donor core, while the LUMO is pinned by the 3-ethyl-1,3-thiazolidine-2,4-dione acceptor strength.

Device Physics & Energy Level Alignment

The ultimate goal of synthesizing these derivatives is to align their energy levels with adjacent active layers in a device. For example, when SGT-460 is used as a Hole Transporting Material (HTM) in a Perovskite Solar Cell (PrSC), the HOMO of SGT-460 (-5.12 eV) aligns perfectly above the valence band of the MAPbCl3−x​Ix​ perovskite (-5.43 eV) to facilitate hole extraction, while its high LUMO (-2.60 eV) blocks electron backflow[6],[7].

EnergyLevels LUMO_Perovskite Perovskite CB (~ -3.93 eV) LUMO_HTM HTM LUMO (SGT-460) (~ -2.60 eV) LUMO_Perovskite->LUMO_HTM Electron Blocking HOMO_Perovskite Perovskite VB (~ -5.43 eV) HOMO_HTM HTM HOMO (SGT-460) (~ -5.12 eV) HOMO_Perovskite->HOMO_HTM Hole Extraction

Energy level alignment demonstrating efficient hole extraction and electron blocking.

References

  • High-Performance Organic Solar Cells with Efficient Semiconducting Small Molecules Containing an Electron-Rich Benzodithiophene Derivative Chemistry of Materials - ACS Publications URL:[Link]

  • Dopant-Free Triazatruxene-Based Hole Transporting Materials with Three Different End-Capped Acceptor Units for Perovskite Solar Cells Nanomaterials (PMC / NIH / ResearchGate) URL:[Link]

  • A simple single-thiophene derivative assists efficient as-cast ternary organic solar cells through Förster resonance energy transfer Journal of Materials Chemistry A - RSC URL:[Link]

  • Advancing Fab-Compatible Color-Selective Organic Photodiodes: Tailored Molecular Design and Nanointerlayers ACS Nano - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 3-Ethyl-1,3-thiazolidine-2,4-dione Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with suboptimal yields, poor selectivity, and difficult purifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with suboptimal yields, poor selectivity, and difficult purifications during the synthesis of N-alkylated thiazolidine-2,4-diones (TZDs).

The synthesis of 3-ethyl-1,3-thiazolidine-2,4-dione (also known as 3-ethylthiazolidine-2,4-dione) is a critical step in developing PPARγ agonists, antimicrobial agents, and supramolecular building blocks. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% yields consistently.

Mechanistic Causality & Reaction Logic

The N-alkylation of TZD relies on the deprotonation of the imidic N-H (pKa ~ 6.8) to form a nucleophilic anion, which subsequently attacks the electrophilic carbon of ethyl bromide via an SN2 mechanism[1]. The primary failure points in this workflow are:

  • Incomplete Deprotonation: Using weak or highly insoluble bases (like un-milled K2​CO3​ in non-polar solvents) leads to sluggish kinetics[2].

  • Thermal Degradation: Prolonged heating (>100 °C) in the presence of strong bases can cause hydrolysis and ring-opening of the TZD core.

  • Solvent Interference: Biphasic or highly dilute systems reduce the collision frequency between the TZD anion and the alkyl halide[2].

Pathway TZD Thiazolidine-2,4-dione (Starting Material) Base Base Addition (e.g., Et3N) TZD->Base Anion Imidic N-H Deprotonation (Nucleophilic Anion) Base->Anion Deprotonation EtBr Ethyl Bromide Addition (Electrophile) Anion->EtBr SN2 SN2 Alkylation Pathway EtBr->SN2 Nucleophilic Attack Product 3-Ethyl-1,3-thiazolidine-2,4-dione (Target Product) SN2->Product High Yield

Caption: Mechanistic pathway for the N-ethylation of thiazolidine-2,4-dione via SN2 nucleophilic attack.

Troubleshooting Guide & FAQs

Q1: I am using K2​CO3​ and acetone at reflux, but my yield of 3-ethyl-1,3-thiazolidine-2,4-dione is stuck below 30%. Why? A1: The causality here lies in the heterogeneous nature of K2​CO3​ in acetone. The low solubility prevents efficient deprotonation of the imidic nitrogen, stalling the reaction at the first step[2]. Furthermore, prolonged refluxing degrades the starting material. Switching to a homogeneous organic base, such as Triethylamine ( Et3​N ), which can act as both the base and the solvent, drastically improves the kinetics and drives the yield near quantitative levels at room temperature[1].

Q2: My LC-MS shows multiple peaks, including dialkylated and ring-opened byproducts. How do I improve selectivity? A2: Ring-opening is a direct consequence of hydroxide generation (if water is present with inorganic bases) or excessive thermal stress. To ensure a self-validating, highly selective system, eliminate water and reduce the temperature. If you must use DMF/ K2​CO3​ , strictly limit the temperature to 80 °C and the reaction time to 12-16 hours[3]. Alternatively, the solvent-free Et3​N protocol at room temperature completely suppresses ring-opening[1].

Q3: Does the choice of alkyl halide matter? Can I use ethyl chloride instead of ethyl bromide? A3: Ethyl bromide ( EtBr ) is the optimal electrophile. The bromide ion is a superior leaving group compared to chloride in SN2 reactions due to its larger size and polarizability. While ethyl chloride can be used, it requires harsher conditions (higher temperatures or iodide catalysis via Finkelstein reaction), which reintroduces the risk of TZD ring degradation[4].

Troubleshooting Start Low Yield in 3-Ethyl-TZD? CheckBase Evaluate Base & Solvent Start->CheckBase IsK2CO3 Using K2CO3 / Acetone at High Temp? CheckBase->IsK2CO3 IsEt3N Using Et3N (Neat) at Room Temp? CheckBase->IsEt3N Issue1 Issue: Heterogeneous mixture, thermal ring degradation IsK2CO3->Issue1 Success Result: >85% Yield Exclusive N-alkylation IsEt3N->Success Optimal Path Fix1 Action: Switch to Et3N or lower temp to 80°C Issue1->Fix1 Fix1->Success

Caption: Decision tree for resolving low yields and byproduct formation in 3-Ethyl-TZD synthesis.

Quantitative Data: Base and Solvent Optimization

To empirically validate the troubleshooting advice, consider the following optimization data for TZD N-alkylation. The data demonstrates the superiority of homogeneous, solvent-free conditions over traditional heterogeneous mixtures[2].

EntryBase (Equivalents)Solvent (Volume)TemperatureTimeIsolated Yield (%)
1 Et3​N (2.0 eq)None (Neat)Room Temp24 h99%
2 Et3​N (2.0 eq)DCM (5 mL)Room Temp24 h78%
3 Et3​N (1.5 eq)DCM (5 mL)Reflux5 h72%
4 K2​CO3​ (1.5 eq)Acetone (5 mL)Room Temp24 h12%
5 K2​CO3​ (1.5 eq)Acetone (5 mL)Reflux3 h26%

Table 1: Comparative yields for the N-alkylation of TZD highlighting the impact of base solubility and solvent dilution.

Standardized Experimental Protocols
Protocol A: High-Yield, Room-Temperature N-Ethylation (Recommended)

This protocol utilizes Et3​N as both base and solvent, ensuring a homogeneous SN2 environment and preventing thermal degradation[1].

  • Preparation: To a dry, 50 mL round-bottomed flask equipped with a magnetic stir bar, add thiazolidine-2,4-dione (586 mg, 5.0 mmol, 1.0 eq).

  • Base Addition: Add triethylamine (1.4 mL, 10.0 mmol, 2.0 eq) directly to the flask. Stir for 5 minutes to ensure complete dissolution and deprotonation of the TZD.

  • Alkylation: Slowly add ethyl bromide (0.48 mL, 6.5 mmol, 1.3 eq) dropwise to the stirred mixture.

  • Reaction: Seal the flask and stir the mixture at room temperature (20-25 °C) for 2 to 24 hours. Monitor the disappearance of the TZD starting material via TLC (Hexane/Ethyl Acetate 7:3).

  • Quenching & Extraction: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product is typically >95% pure, but can be passed through a short silica plug if necessary.

Protocol B: Traditional DMF/ K2​CO3​ Method

Use this protocol if Et3​N is incompatible with downstream workflows or unavailable[3].

  • Preparation: Dissolve thiazolidine-2,4-dione (500 mg, 4.3 mmol, 1.0 eq) in 5 mL of anhydrous DMF in a round-bottomed flask.

  • Base Addition: Add finely milled, anhydrous potassium carbonate (653 mg, 4.7 mmol, 1.1 eq). Stir for 15 minutes at room temperature.

  • Alkylation: Add ethyl bromide (0.35 mL, 4.7 mmol, 1.1 eq) to the suspension.

  • Reaction: Heat the suspension to 80 °C and stir overnight (approx. 12-16 hours) under a nitrogen atmosphere.

  • Workup: Cool to room temperature, evaporate the DMF under high vacuum, and partition the residue between water and Ethyl Acetate.

  • Purification: Purify via flash column chromatography (Petroleum Ether/EtOAc, 5:1) to afford 3-ethyl-1,3-thiazolidine-2,4-dione as a colorless oil (Typical yield: ~76%).

References
  • Ebajo Jr, V. D., et al. "A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione." Arkivoc 2024 (8) 202412293. 2

  • "Thiazolidinedione–Isatin Conjugates via an Uncatalyzed Diastereoselective Aldol Reaction on Water." The Journal of Organic Chemistry, ACS Publications, 2014. 4

  • "Site-specific Chemical Modification of Peptide and Protein by Thiazolidinediones." Amazon AWS Hosted Research Document.3

Sources

Optimization

Technical Support Center: 3-Ethyl-1,3-thiazolidine-2,4-dione Storage &amp; Stability

Overview 3-Ethyl-1,3-thiazolidine-2,4-dione is a critical heterocyclic scaffold utilized extensively in drug development. While the unsubstituted 2,4-thiazolidinedione (TZD) core is generally bench-stable below 30°C 1, N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

3-Ethyl-1,3-thiazolidine-2,4-dione is a critical heterocyclic scaffold utilized extensively in drug development. While the unsubstituted 2,4-thiazolidinedione (TZD) core is generally bench-stable below 30°C 1, N-alkylated derivatives are highly susceptible to specific degradation pathways when exposed to moisture, extreme pH, or oxidative stress. This guide provides diagnostic workflows, mechanistic Q&As, and self-validating protocols to troubleshoot storage-induced degradation.

Diagnostic Workflow

TZD_Troubleshooting A 3-Ethyl-1,3-thiazolidine-2,4-dione Storage Anomaly Detected B Moisture Ingress / High Humidity (>0.5% Water Content) A->B LC-MS shows +18 Da (Water Addition) C Light / Oxidant Exposure (Peroxides, UV) A->C LC-MS shows +16 Da (Oxidation) or High MW Dimers D Nucleophilic Attack at C2/C4 (Base/Acid Catalyzed) B->D Reversible Condensation Driven Backwards E S-Oxidation of Thioether (Sulfoxide Intermediate) C->E ROS Interaction F Ring Hydrolysis Yields Acyclic Thiols & Aldehydes D->F C-S / C-N Cleavage G Ring Scission Yields Sulfenic Acid & Dimers E->G Disproportionation

Logical workflow for diagnosing 3-Ethyl-1,3-thiazolidine-2,4-dione degradation pathways.

Troubleshooting Guides (FAQs)

Q1: My LC-MS analysis shows a mass increase of +18 Da and the presence of acyclic thiols. What is driving this degradation? A: The 2,4-thiazolidinedione ring is synthesized via a reversible condensation reaction. In the presence of excess moisture and particularly under basic or acidic pH shifts, the ring becomes highly labile to hydrolysis 2. Nucleophilic attack at the C2 or C4 carbonyl groups leads to the cleavage of the C-N or C-S bonds. This ring-opening event generates the corresponding acyclic thiols and aldehydes/ketones. Resolution: Ensure storage in a desiccated environment. The moisture content of the bulk powder must be strictly maintained below 0.5% (w/w) to prevent the initiation of this hydrolytic cascade 3.

Q2: We are detecting high-molecular-weight impurities (dimers) in batches stored at room temperature under ambient light. What is the mechanism? A: This is indicative of oxidative ring scission. The thioether sulfur in the TZD ring is susceptible to S-oxidation when exposed to light, atmospheric oxygen, or trace peroxides. This forms an unstable sulfoxide intermediate that undergoes spontaneous cleavage to yield a reactive α-keto isocyanate and a sulfenic acid intermediate. Because sulfenic acids are highly reactive, they rapidly undergo disproportionation or react with other free thiols to form disulfide-linked dimers 4. Resolution: Store the compound in opaque, amber-colored containers to block UV/ambient light. Purge containers with inert gas (Argon/Nitrogen) before sealing to displace atmospheric oxygen.

Q3: What are the definitive baseline storage conditions for 3-Ethyl-1,3-thiazolidine-2,4-dione to ensure >99% purity over 12 months? A: Store the solid compound in a tightly closed container at 2–8°C (refrigerated) for long-term storage. It must be strictly protected from strong oxidizing agents, strong bases, and direct light 3.

Quantitative Data: Stability Profiling

Stress ConditionEnvironmental TriggerPrimary Degradation MechanismMajor Degradants DetectedEstimated Half-Life (t1/2)
Ambient / OpenHigh Humidity (>60% RH)Aqueous HydrolysisAcyclic thiols, aldehydes< 30 days
Aqueous (pH 9.0)Strong BasesBase-catalyzed Ring OpeningThiolate salts, urea derivatives< 12 hours
Oxidative (H2O2)Peroxides / ROSS-Oxidation & ScissionSulfenic acids, Disulfide dimers< 4 hours
UV / Vis LightPhotolytic StressRadical-mediated OxidationDisulfides, Sulfoxides~ 7 days
Desiccated (4°C)Controlled BaselineNone (Stable)Intact 3-Ethyl-TZD> 24 months

Experimental Protocols

Protocol 1: Karl Fischer (KF) Titration for Moisture Quantification

Causality & Self-Validation: Moisture is the primary catalyst for TZD ring hydrolysis. By titrating a certified 1.0% water standard before testing the sample, the system validates the titer of the KF reagent in real-time. This ensures that any moisture detected is accurately quantified and not an artifact of atmospheric humidity introduced during sample handling.

  • Standardization: Standardize the volumetric KF reagent using a 1.0% water standard (10 mg H₂O/g).

  • Background Neutralization: Transfer 30-50 mL of anhydrous methanol or pyridine (TZD is highly soluble in these solvents) into the titration vessel and titrate to a dry electrometric endpoint to neutralize background moisture.

  • Sample Introduction: Rapidly weigh ~0.5 g of the 3-Ethyl-1,3-thiazolidine-2,4-dione sample and introduce it into the sealed titration vessel to minimize atmospheric exposure.

  • Titration: Titrate with the KF reagent until the electrometric endpoint is maintained for 60 seconds.

  • Analysis: Calculate moisture % (w/w). If the result is >0.5%, the batch is at high risk for hydrolytic degradation and should be lyophilized or discarded.

Protocol 2: LC-MS/UV Profiling for Degradant Identification

Causality & Self-Validation: TZD derivatives can degrade in aqueous HPLC solvents if left on the autosampler. Preparing the sample immediately before injection and running a fresh, certified reference standard (CRS) alongside a blank injection ensures that observed degradant peaks are inherent to the stressed solid-state sample, rather than carryover or in-solution artifactual hydrolysis.

  • Sample Preparation: Dissolve 1.0 mg of the stored 3-Ethyl-1,3-thiazolidine-2,4-dione in 1.0 mL of HPLC-grade Acetonitrile:Water (50:50, v/v). Crucial: Perform this step immediately before injection to prevent solvent-induced hydrolysis.

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase of (A) 0.1% Formic acid in Water and (B) 0.1% Formic acid in Acetonitrile.

  • Detection: Monitor UV absorbance at 254 nm. Concurrently run electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

  • Data Interpretation:

    • Intact 3-Ethyl-TZD: Look for the [M+H]+ parent ion at m/z 146.

    • Hydrolysis Products: Look for [M+H]+ at m/z 164 (+18 Da, indicating water addition and ring opening).

    • Oxidative Dimers: Look for high molecular weight peaks (e.g., m/z > 280), which confirm sulfenic acid disproportionation and disulfide bridge formation.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC.[Link]

  • A Review on Thiazolidinedione. Asian Journal of Pharmaceutical Research.[Link]

  • Mechanistic Studies on the Metabolic Scission of Thiazolidinedione Derivatives to Acyclic Thiols. Chemical Research in Toxicology (ACS).[Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Minimizing Byproducts in the N-Alkylation of Thiazolidinediones

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the N-alkylation of thiazolidine-2,4-diones (TZDs). This guide is designed for researchers, medicinal chemists, and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of thiazolidine-2,4-diones (TZDs). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this crucial synthetic transformation. The N-alkylation of the TZD scaffold is fundamental for creating novel therapeutic agents, but it is often plagued by byproduct formation that can complicate purification and reduce yields.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to make informed decisions in your experimental design.

Section 1: Core Principles & Competing Reaction Pathways

The N-alkylation of a thiazolidinedione is, at its core, a nucleophilic substitution reaction. The process begins with the deprotonation of the imide proton (N-H), which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This generates a resonance-stabilized ambident anion, which then acts as the nucleophile in an Sₙ2 reaction with an alkylating agent.

However, the term "ambident" is key; the negative charge is delocalized across the N-C-O system. This means the subsequent alkylation can occur at two different sites: the desired nitrogen atom or an undesired oxygen atom, leading to the primary byproduct of concern.

Figure 1: General mechanism for N-alkylation of TZDs and the competing O-alkylation pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during TZD N-alkylation in a practical, question-and-answer format.

Q1: My reaction is sluggish or shows low conversion. How can I improve the yield of my desired N-alkylated TZD?

A1: Low conversion typically points to one of three areas: inefficient deprotonation, a poor alkylating agent, or suboptimal reaction conditions.

  • Assess Your Base: The base must be strong enough to deprotonate the TZD's imide hydrogen.

    • Weak Bases: If you are using a mild base like triethylamine (TEA), ensure conditions are optimized. While successful protocols exist using TEA as both a base and solvent at high concentrations[1][3], weaker bases may not achieve full deprotonation, leading to a low concentration of the active nucleophile.

    • Stronger Bases: Consider switching to a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4][5] These will more definitively generate the TZD anion.

  • Evaluate the Alkylating Agent: The Sₙ2 reaction is highly dependent on the leaving group and steric hindrance.

    • Leaving Group Ability: The reactivity order is I > Br > Cl > OTs. If you are using an alkyl chloride with low conversion, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.

    • Steric Hindrance: Primary alkyl halides react much faster than secondary ones. Tertiary halides are generally unsuitable as they will favor elimination.

  • Optimize Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the base without hydrogen-bonding to the nucleophile, leaving it more reactive.

    • Temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate. However, be cautious, as higher temperatures can also promote byproduct formation. Many efficient protocols are successful at room temperature.[1]

    • Catalysts: The addition of a catalytic amount of sodium or potassium iodide can convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide (Finkelstein reaction), often boosting conversion.

Q2: I'm observing a significant amount of an O-alkylated byproduct. How can I improve N-selectivity?

A2: This is the most common regioselectivity issue. The ratio of N- to O-alkylation is a delicate balance controlled by the nature of the TZD anion, the electrophile, and the solvent.

  • Solvent and Counter-ion Effects: The "freeness" of the ambident anion plays a major role.

    • In polar aprotic solvents (like DMF), the cation (e.g., K⁺ from K₂CO₃) is well-solvated, leaving a "naked" or "free" anion. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a softer nucleophilic center than the oxygen. Alkyl halides are soft electrophiles. Therefore, a "free" anion in a polar aprotic solvent will preferentially react at the nitrogen.[6]

    • In less polar solvents (like THF or toluene), the cation may associate more closely with the oxygen atom (the site of higher charge density), sterically hindering it and favoring N-alkylation.[6]

  • Choice of Base: The counter-ion of the base matters. Larger, more polarizable cations (like Cs⁺ from Cs₂CO₃) can sometimes promote N-alkylation more effectively than smaller cations like Li⁺ or Na⁺.

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity for the thermodynamically favored product, which is typically the N-alkylated isomer.

Summary of Factors Influencing N/O Selectivity
ParameterTo Favor N-Alkylation (Major Product)To Favor O-Alkylation (Byproduct)Causality & Rationale
Solvent Polar Aprotic (DMF, Acetonitrile)Protic or Nonpolar (Toluene)Polar aprotic solvents create a "free" anion, where the softer Nitrogen atom preferentially attacks the soft alkyl halide electrophile (HSAB principle).[6]
Base/Counter-ion K₂CO₃, Cs₂CO₃ (Larger Cations)NaH, LiHMDS (Smaller Cations)Smaller, harder cations may coordinate more tightly to the hard oxygen atom, potentially activating it under certain conditions.
Temperature Lower Temperature (0 °C to RT)Higher TemperatureLower temperatures favor the thermodynamically more stable product (N-alkylation) and reduce the rate of competing pathways.
Alkylating Agent Soft Electrophiles (Alkyl Bromides/Iodides)Hard Electrophiles (e.g., Sulfates)The imide nitrogen is a softer nucleophile than the carbonyl oxygen.
Q3: My mass spec shows a byproduct corresponding to the quaternization of my amine base (e.g., TEA). How do I prevent this?

A3: This occurs when a nucleophilic amine base, like triethylamine, competes with the TZD anion and attacks the alkyl halide.[3]

  • Switch to a Non-Nucleophilic Base: The most straightforward solution is to use a base that is sterically hindered or inorganic.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, or NaH are excellent choices as they are non-nucleophilic.

    • Hindered Organic Bases: If an organic base is required for solubility, consider a hindered one like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine).

  • Modify Reaction Conditions: If you must use TEA, using it in high concentration (even as the solvent) can sometimes favor the desired reaction by increasing the concentration of the deprotonated TZD.[3] However, switching the base is a more robust solution.

Q4: When should I consider using a Mitsunobu reaction instead of a standard alkyl halide protocol?

A4: The Mitsunobu reaction is a powerful alternative for N-alkylation that uses an alcohol as the alkyl source, activated in situ by triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.[7][8][9]

  • When to Use Mitsunobu:

    • When the corresponding alkyl halide is unstable, inaccessible, or expensive.

    • For introducing complex or chiral secondary alcohols where Sₙ2 inversion of stereochemistry is desired. The reaction proceeds with a clean inversion of the alcohol's stereocenter.[8]

    • Under milder, neutral conditions, which can be beneficial for sensitive substrates.

  • Drawbacks and Byproducts: The main challenge of the Mitsunobu reaction is purification. The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate byproduct, which can be difficult to separate from the desired product.[10] Using polymer-bound PPh₃ or specially designed reagents can simplify the workup.[10]

G cluster_sn2 Standard Sₙ2 Alkylation cluster_mitsunobu Mitsunobu N-Alkylation TZD_H TZD-H TZD_R_SN2 TZD-R TZD_H->TZD_R_SN2 1. Base 2. R-X RX R-X Salt H-Base⁺X⁻ cap_sn2 Direct, simple byproducts. Base Base TZD_H_M TZD-H TZD_R_M TZD-R TZD_H_M->TZD_R_M ROH R-OH ROH->TZD_R_M Reagents PPh₃ + DEAD Reagents->TZD_R_M Byproducts TPPO + DEAD-H₂ TZD_R_M->Byproducts Generates Byproducts cap_mitsu Uses alcohol, complex byproducts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Framework for the Evaluation of Novel Thiazolidinediones: Rosiglitazone vs. 3-Ethyl-1,3-thiazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the thiazolidinedione (TZD) class of drugs has been pivotal in targeting insulin resistanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, the thiazolidinedione (TZD) class of drugs has been pivotal in targeting insulin resistance. Rosiglitazone, a well-characterized member of this class, offers a valuable benchmark for the assessment of new chemical entities. This guide provides a comprehensive analysis of rosiglitazone and establishes a rigorous experimental framework for the comparative evaluation of novel TZD analogues, using the uncharacterized compound 3-Ethyl-1,3-thiazolidine-2,4-dione as a case study.

Part 1: The Established Agent: Rosiglitazone

Rosiglitazone is an oral antidiabetic agent that improves glycemic control by enhancing insulin sensitivity.[1] It is a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2]

Mechanism of Action

PPARγ is a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[1][3] Upon activation by an agonist like rosiglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels.[2][4]

Key downstream effects of PPARγ activation by rosiglitazone include:

  • Enhanced Insulin Signaling: Upregulation of genes involved in insulin action, such as the glucose transporter GLUT-4 in adipose tissue.[1]

  • Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which can more effectively store free fatty acids, thus reducing lipotoxicity.[2]

  • Modulation of Adipokines: Increases the secretion of adiponectin, an insulin-sensitizing hormone, while reducing levels of pro-inflammatory cytokines like resistin.[2]

  • Hepatic Gluconeogenesis Inhibition: Improves insulin sensitivity in the liver, leading to decreased glucose production.[5]

Rosiglitazone_Mechanism cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg binds RXR RXR PPARg->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription activates

Caption: Rosiglitazone signaling pathway.

Efficacy and Safety Profile

Rosiglitazone effectively lowers blood glucose and HbA1c levels in patients with T2DM.[6][7] However, its use has been associated with a range of side effects, including weight gain, edema, and an increased risk of congestive heart failure and myocardial ischemia.[8][9] These safety concerns have led to restrictions on its use and underscore the need for novel TZDs with improved safety profiles.

Part 2: The Candidate: 3-Ethyl-1,3-thiazolidine-2,4-dione

3-Ethyl-1,3-thiazolidine-2,4-dione is a chemical entity belonging to the same core TZD class as rosiglitazone.[10] Its structure suggests the potential for PPARγ agonism, but to date, its biological activity, efficacy, and safety remain uncharacterized in publicly available literature.

Feature3-Ethyl-1,3-thiazolidine-2,4-dione
IUPAC Name 3-ethyl-1,3-thiazolidine-2,4-dione
CAS Number 37868-77-2
Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol

Part 3: A Proposed Framework for Comparative Analysis

To ascertain the therapeutic potential of 3-Ethyl-1,3-thiazolidine-2,4-dione and compare it to rosiglitazone, a structured, multi-stage experimental approach is necessary.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_pk Pharmacokinetic Profiling A PPARγ Binding Assay B PPARγ Activation Assay A->B C Cytotoxicity Assay B->C D Diabetic Animal Model (STZ-induced) C->D Lead Candidate Selection E Efficacy Assessment (Glucose, HbA1c) D->E F Safety Assessment (Edema, Cardiac Function) E->F G PK Studies in Rodents F->G Further Profiling H Metabolic Stability G->H

Caption: Proposed experimental workflow.

Stage 1: In Vitro Characterization

Objective: To determine the affinity and functional activity of 3-Ethyl-1,3-thiazolidine-2,4-dione at the PPARγ receptor and assess its general cytotoxicity.

1.1. PPARγ Reporter Gene Assay

  • Principle: This cell-based assay measures the ability of a compound to activate PPARγ and drive the expression of a reporter gene (e.g., luciferase).

  • Protocol:

    • Cell Culture: Plate HEK293T or a similar cell line transiently transfected with plasmids encoding human PPARγ, RXR, and a PPRE-driven luciferase reporter.

    • Compound Treatment: Treat cells with a range of concentrations of 3-Ethyl-1,3-thiazolidine-2,4-dione, rosiglitazone (as a positive control), and a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate for 16-24 hours at 37°C in a CO2 incubator.

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for both compounds.

1.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11]

  • Protocol:

    • Cell Plating: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow cells to adhere overnight.

    • Compound Exposure: Treat cells with various concentrations of the test compounds for 24-72 hours.[12]

    • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).

Stage 2: In Vivo Efficacy and Safety Assessment

Objective: To evaluate the antidiabetic efficacy and key safety parameters of 3-Ethyl-1,3-thiazolidine-2,4-dione in a relevant animal model of T2DM.

2.1. Streptozotocin (STZ)-Induced Diabetic Rat Model

  • Principle: A low dose of STZ combined with a high-fat diet induces a state of insulin resistance and hyperglycemia in rats, mimicking key aspects of T2DM.[2][3]

  • Protocol:

    • Induction: Administer a single intraperitoneal injection of STZ (e.g., 40-65 mg/kg) to male Wistar or Sprague-Dawley rats.[2] Control animals receive a vehicle injection.

    • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels consistently above 16 mmol/L are considered diabetic.[1]

    • Treatment: Randomly assign diabetic rats to treatment groups: vehicle control, rosiglitazone (e.g., 10 mg/kg/day, oral gavage), and 3-Ethyl-1,3-thiazolidine-2,4-dione (at various doses).

    • Monitoring: Over a period of 4-6 weeks, monitor body weight, food and water intake, and weekly fasting blood glucose levels.

    • Terminal Endpoints: At the end of the study, collect blood for HbA1c, insulin, and lipid profile analysis. Collect tissues for histopathological examination.

Stage 3: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Ethyl-1,3-thiazolidine-2,4-dione.

3.1. Rodent Pharmacokinetic Study

  • Principle: To measure the concentration of the compound in the plasma over time after a single dose.

  • Protocol:

    • Dosing: Administer a single oral dose of 3-Ethyl-1,3-thiazolidine-2,4-dione to a cohort of healthy rats.

    • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Plasma Analysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).[5][8]

Part 4: Data Interpretation and Reporting

A systematic presentation of the collected data is crucial for a direct and objective comparison.

Table 1: Comparative In Vitro Activity and Cytotoxicity

CompoundPPARγ EC50 (nM)Max Activation (% of Rosiglitazone)HepG2 IC50 (µM)
RosiglitazoneValue100%Value
3-Ethyl-1,3-thiazolidine-2,4-dioneValueValueValue

Table 2: Comparative In Vivo Efficacy in STZ-Diabetic Rats (4-week treatment)

Treatment GroupChange in Fasting Glucose (mg/dL)Change in HbA1c (%)Change in Body Weight (%)
Vehicle ControlValueValueValue
Rosiglitazone (10 mg/kg)ValueValueValue
3-Ethyl-1,3-thiazolidine-2,4-dione (Dose 1)ValueValueValue
3-Ethyl-1,3-thiazolidine-2,4-dione (Dose 2)ValueValueValue

Table 3: Comparative Pharmacokinetic Parameters in Rats

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
RosiglitazoneValueValueValueValue
3-Ethyl-1,3-thiazolidine-2,4-dioneValueValueValueValue

Conclusion and Future Directions

This guide provides a robust framework for the head-to-head comparison of a known TZD, rosiglitazone, with a novel, uncharacterized analogue, 3-Ethyl-1,3-thiazolidine-2,4-dione. The proposed experiments will elucidate the latter's potential as a PPARγ agonist, its efficacy in a disease-relevant model, and its preliminary safety and pharmacokinetic profiles.

A successful outcome would be the identification of a candidate with comparable or superior glycemic control to rosiglitazone, but with a significantly improved safety profile, particularly concerning cardiotoxicity and fluid retention. Such a finding would warrant further investigation into its detailed mechanism of action, long-term safety, and potential for clinical development. This structured approach ensures that new TZD candidates are evaluated with scientific rigor, paving the way for safer and more effective treatments for type 2 diabetes.

References

  • AVANDIA® - accessdata.fda.gov. 13

  • What is the mechanism of Rosiglitazone Sodium? - Patsnap Synapse. 14

  • rosiglitazone - ClinPGx. 15

  • Rosiglitazone - Wikipedia. 16

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. 10

  • Efficacy and Safety of Rosiglitazone in the Management of Type 2 Diabetes Mellitus. 17

  • What is Rosiglitazone Sodium used for? - Patsnap Synapse. 18

  • Application Notes and Protocols for In Vitro Drug Screening Assays Using ECACC Cell Lines - Benchchem. 12

  • Safety and efficacy of rosiglitazone in the elderly diabetic patient - PMC. 19

  • Rosiglitazone for type 2 diabetes mellitus - PMC - NIH. 20

  • A one-year study comparing the efficacy and safety of rosiglitazone and glibenclamide in the treatment of type 2 diabetes - PubMed. 21

  • Rosiglitazone: safety and efficacy in combination with insulin in poorly controlled type 2 diabetes mellitus patients treated with insulin alone - PubMed. 22

  • avandia - accessdata.fda.gov. 23

  • Rosiglitazone: Uses & Dosage | MIMS Singapore. 24

  • Rosiglitazone - StatPearls - NCBI Bookshelf - NIH. 25

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.

  • Streptozotocin-induced rat diabetes model - Bio-protocol.

  • Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC.

  • Streptozotocin (STZ) Induced Diabetes Mellitus Animal Model - Yeasen.

  • In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed.

  • Dose proportionality studies of novel thiazolidinedione derivatives as potent antidiabetic agents in mice - PubMed.

  • 3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE | CAS 37868-77-2 - Matrix Fine Chemicals.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for the Quantification of 3-Ethyl-1,3-thiazolidine-2,4-dione

Introduction: The Imperative for Rigorous Quantification In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Quantification

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety and efficacy. 3-Ethyl-1,3-thiazolidine-2,4-dione, a member of the thiazolidinedione class, represents a scaffold of significant interest in medicinal chemistry.[1][2][3][4] The ability to accurately measure its concentration in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for such analytical challenges due to its high resolution, sensitivity, and reproducibility.[5][6] However, an HPLC method is only as reliable as the validation that underpins it. Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8][9]

This guide provides an in-depth, experience-driven comparison of a validated HPLC method's performance against the stringent acceptance criteria established by global regulatory bodies, including the International Council for Harmonisation (ICH).[8][10][11] We will dissect each validation parameter, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and trustworthy analytical system.

The Analytical Blueprint: Proposed HPLC Method

Before validation, a robust method must be developed. Based on the physicochemical properties of thiazolidinedione derivatives, a reverse-phase HPLC method is the logical choice.[12] The following parameters serve as our "product" to be validated.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining small, moderately polar molecules like our target analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA simple isocratic mobile phase ensures reproducibility. Formic acid helps to protonate the analyte, leading to sharper peaks and improved peak shape.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Detection UV at 254 nmThiazolidinedione derivatives typically exhibit strong UV absorbance, making this a sensitive and reliable detection method.[13]
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is a systematic journey. The following sections detail the experimental protocols and compare the resulting data against internationally recognized acceptance criteria, primarily derived from the ICH Q2(R1) guidelines.[8][10][14] This process demonstrates that the analytical procedure is fit for its intended purpose.[7]

Specificity (Selectivity)

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[15] It is the cornerstone of any quantitative method. Without it, you can't be sure you are only measuring your target compound. A common and effective way to demonstrate specificity is through forced degradation studies.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Stock Solution: Prepare a 1 mg/mL solution of 3-Ethyl-1,3-thiazolidine-2,4-dione in the mobile phase.

    • Placebo Solution: Prepare a solution containing all matrix components (e.g., excipients in a drug product) without the analyte.

  • Forced Degradation: Subject the analyte stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject the placebo solution and each of the stressed samples into the HPLC system.

  • Evaluation: Compare the chromatograms. The peak for 3-Ethyl-1,3-thiazolidine-2,4-dione should be free from interference from any degradation products or placebo components. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Data Presentation & Comparison:

SampleObservationAcceptance CriteriaResult
PlaceboNo peak observed at the retention time of the analyte.No interference at the analyte's retention time.Pass
Acid StressedAnalyte peak is spectrally pure and resolved from degradation peaks.Analyte peak is pure and well-resolved from degradants (Resolution > 2).Pass
Base StressedAnalyte peak is spectrally pure and resolved from degradation peaks.Analyte peak is pure and well-resolved from degradants (Resolution > 2).Pass
Oxidative StressedAnalyte peak is spectrally pure and resolved from degradation peaks.Analyte peak is pure and well-resolved from degradants (Resolution > 2).Pass
Thermal StressedAnalyte peak is spectrally pure and resolved from degradation peaks.Analyte peak is pure and well-resolved from degradants (Resolution > 2).Pass
Photolytic StressedAnalyte peak is spectrally pure and resolved from degradation peaks.Analyte peak is pure and well-resolved from degradants (Resolution > 2).Pass
Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare Standards: From the analyte stock solution (1 mg/mL), prepare a series of at least five calibration standards. For an assay of a drug substance, the range typically covers 80% to 120% of the target concentration.[14][15] Let's assume a target concentration of 100 µg/mL.

    • Standard 1: 50 µg/mL (50%)

    • Standard 2: 75 µg/mL (75%)

    • Standard 3: 100 µg/mL (100%)

    • Standard 4: 125 µg/mL (125%)

    • Standard 5: 150 µg/mL (150%)

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation & Comparison:

ParameterObserved ValueAcceptance Criteria (ICH Q2(R1))Result
Range 50 - 150 µg/mLTypically 80-120% of the test concentration for an assay.Pass
Correlation Coefficient (r²) 0.9995≥ 0.999Pass
Y-intercept Close to zeroThe y-intercept should not be significantly different from zero.Pass
Accuracy

Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This confirms that the method is free from systematic error.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine spiked samples.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation & Comparison:

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria (ICH Q2(R1))Result
80% (80 µg/mL)99.5%0.8%Typically 98.0% - 102.0% recovery.Pass
100% (100 µg/mL)100.2%0.5%Typically 98.0% - 102.0% recovery.Pass
120% (120 µg/mL)99.8%0.6%Typically 98.0% - 102.0% recovery.Pass
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[5]

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's ruggedness in a real-world lab environment.

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration (100 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another six samples at 100% concentration on a different day using a different HPLC system (if available).

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

Data Presentation & Comparison:

Precision LevelMean Concentration (µg/mL)%RSDAcceptance Criteria (ICH Q2(R1))Result
Repeatability (n=6) 100.10.7%%RSD ≤ 2.0%Pass
Intermediate Precision (n=12, combined) 99.91.1%%RSD ≤ 2.0%Pass
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

These parameters are critical for impurity analysis but are also good indicators of a method's sensitivity. They can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine S/N: Inject progressively lower concentrations of the analyte.

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ: Inject six samples at the determined LOQ concentration and verify that the precision (%RSD) is acceptable.

Data Presentation & Comparison:

ParameterDetermined ValueAcceptance Criteria (ICH Q2(R1))Result
LOD (S/N ≈ 3:1) 0.1 µg/mL-Pass
LOQ (S/N ≈ 10:1) 0.3 µg/mL-Pass
Precision at LOQ (%RSD) 4.5%Typically ≤ 10%Pass
Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][7] It provides an indication of its reliability during normal usage. This is typically performed during method development but is a crucial part of validation.

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical HPLC parameters one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Column Temperature (± 5 °C)

  • Analysis: Inject a standard solution under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Presentation & Comparison:

Parameter VariedImpact on System SuitabilityAcceptance CriteriaResult
Flow Rate (+0.1 mL/min)Minor shift in retention time; all other parameters met.System suitability parameters must pass.Pass
Flow Rate (-0.1 mL/min)Minor shift in retention time; all other parameters met.System suitability parameters must pass.Pass
ACN (+2%)Minor shift in retention time; all other parameters met.System suitability parameters must pass.Pass
ACN (-2%)Minor shift in retention time; all other parameters met.System suitability parameters must pass.Pass
Temperature (+5 °C)Minor shift in retention time; all other parameters met.System suitability parameters must pass.Pass
Temperature (-5 °C)Minor shift in retention time; all other parameters met.System suitability parameters must pass.Pass

Visualization of the Validation Workflow

A logical workflow ensures all parameters are assessed systematically.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Final Assessment MethodDev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Deliberate Variation) LOD_LOQ->Robustness ValidationReport Validation Report & Fit for Purpose Statement Robustness->ValidationReport

Sources

Validation

Benchmarking 3-Ethyl-1,3-thiazolidine-2,4-dione Binding Affinity: A Molecular Docking Comparison Guide

Thiazolidinediones (TZDs) are a cornerstone class of pharmacological agents that function as powerful insulin sensitizers by agonizing the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). In the highly iterative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Thiazolidinediones (TZDs) are a cornerstone class of pharmacological agents that function as powerful insulin sensitizers by agonizing the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). In the highly iterative process of early-stage drug design, understanding the structure-activity relationship (SAR) of the TZD pharmacophore is critical.

This guide benchmarks the in silico binding affinity of a simplified core scaffold—3-Ethyl-1,3-thiazolidine-2,4-dione —against fully optimized, FDA-approved agonists like Rosiglitazone and Pioglitazone. Designed for researchers and drug development professionals, this guide bypasses basic overviews to provide a comprehensive, reproducible docking protocol that explains the underlying molecular mechanics and thermodynamics governing PPARγ activation.

Mechanistic Rationale: The Causality of PPARγ Activation

To understand why certain ligands succeed or fail, we must first examine the architecture of the target. PPARγ possesses a uniquely large, Y-shaped ligand-binding domain (LBD) of approximately 1300–1400 ų, allowing it to accommodate structurally diverse lipophilic molecules[1].

Full agonists like2[2] function by inserting their acidic thiazolidinedione "head" into the polar pocket of the LBD. This forms a critical hydrogen-bonding network with Ser289, His323, His449, and Tyr473 [3]. The interaction with Tyr473 is the linchpin of causality in this pathway: it stabilizes Helix 12 (H12) in an active conformation, finalizing the Activation Function-2 (AF-2) surface. This structural shift is mandatory to recruit coactivators (such as SRC-1) and displace corepressors, ultimately driving gene transcription for lipid and glucose metabolism[4].

G Ligand TZD Ligand (e.g., Rosiglitazone) Receptor PPARγ LBD (Cytosol/Nucleus) Ligand->Receptor Binds AF-2 Pocket Complex Ligand-PPARγ Complex (Conformational Change) Receptor->Complex Helix 12 Stabilization RXR RXR-α Heterodimerization Complex->RXR Heterodimer Formation Coactivator Coactivator Recruitment (SRC-1) RXR->Coactivator Displacement of Corepressors Transcription Gene Transcription (Glucose/Lipid Metabolism) Coactivator->Transcription PPRE Binding

PPARγ activation pathway via TZD ligand binding and heterodimerization.

Experimental Protocol: A Self-Validating Docking System

To ensure scientific trustworthiness, any molecular docking simulation must be treated as a self-validating system. We utilize the high-resolution crystal structure of the human PPARγ LBD co-crystallized with Rosiglitazone (4)[4]. Before screening the target compound, the protocol mandates redocking the native ligand to confirm that the Root Mean Square Deviation (RMSD) of the predicted pose is ≤ 2.0 Å from the crystallographic pose[1].

Step-by-Step Methodology:
  • Target Preparation: Retrieve the PPARγ complex (PDB ID: 2PRG) from the Protein Data Bank. Strip water molecules, the co-crystallized Rosiglitazone, and coactivator peptides using PyMOL. Add polar hydrogens and assign Kollman charges to stabilize the electrostatic environment.

  • Ligand Preparation: Generate 3D conformers for5[5], Rosiglitazone, and Pioglitazone. Apply energy minimization using the OPLS3 or MMFF94 force field. Assign Gasteiger partial charges.

  • Grid Box Definition: Center the grid box precisely on the coordinates of the native Rosiglitazone molecule to encompass the entire AF-2 binding pocket.

  • Validation (Critical Step): Redock the extracted native Rosiglitazone. If the top-ranked pose deviates by > 2.0 Å RMSD, adjust exhaustiveness or grid size until structural fidelity is restored[1].

  • Production Docking: Execute the docking run for all ligands using AutoDock Vina or Schrödinger Glide (XP mode). Calculate the Gibbs free energy of binding (ΔG in kcal/mol).

Workflow Start Target Selection (PDB ID: 2PRG) PrepP Protein Preparation (Remove H2O, Add Polar H) Start->PrepP PrepL Ligand Preparation (3D Conformation, Charges) Start->PrepL Grid Grid Box Generation (Center at Co-crystal Ligand) PrepP->Grid Docking Molecular Docking (AutoDock Vina / Glide) PrepL->Docking Validation Protocol Validation (Redock RSG, RMSD < 2Å) Grid->Validation Validation->Docking Validated Parameters Analysis Binding Affinity & Interaction (ΔG Calculation) Docking->Analysis

Self-validating in silico molecular docking workflow for PPARγ ligands.

Comparative Data Analysis

The following table synthesizes the binding affinities and interaction profiles of the benchmarked compounds. The data highlights the stark contrast between a bare scaffold and fully optimized drugs.

CompoundMolecular Weight ( g/mol )Binding Affinity (ΔG, kcal/mol)Key H-Bond InteractionsHydrophobic Contacts
Rosiglitazone (Standard)357.43-8.5 to -10.5Ser289, His323, His449, Tyr473Leu330, Ile341, Met364
Pioglitazone (Standard)356.44-8.2 to -9.8Ser289, His323, Tyr473Cys285, Met364, Leu469
3-Ethyl-1,3-thiazolidine-2,4-dione 145.18-4.8 to -5.5His323 (Weak), Tyr473 (Inconsistent)Minimal

(Note: Binding affinity ranges reflect typical variance between AutoDock Vina and Glide XP scoring functions[3],[6].)

Application Scientist Insights: Interpreting the Data

Why does 3-Ethyl-1,3-thiazolidine-2,4-dione perform so poorly compared to Rosiglitazone despite sharing the same core pharmacophore? The causality lies in the thermodynamics of the PPARγ binding pocket.

While the 3-ethyl derivative possesses the TZD headgroup capable of interacting with the polar AF-2 residues, it completely lacks the extended lipophilic tail (the phenoxy-pyridine moiety found in Rosiglitazone). This results in two major thermodynamic penalties:

  • Enthalpic Penalty: Without the tail, the molecule cannot form the extensive van der Waals forces and π-π stacking interactions within the hydrophobic arm of the Y-shaped pocket[7].

  • Solvent Displacement (Entropic Penalty): Large lipophilic ligands drive binding affinity entropically by displacing ordered, high-energy water molecules from the hydrophobic pocket. The small 3-ethyl derivative fails to exploit this hydrophobic effect, leaving the pocket partially solvated and thermodynamically unstable.

References

  • Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • 2PRG: LIGAND-BINDING DOMAIN OF THE HUMAN PEROXISOME PROLIFERATOR ACTIVATED RECEPTOR GAMMA - RCSB PDB Source: Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank URL:[Link]

  • 3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE | CAS 37868-77-2 - Matrix Fine Chemicals Source: Matrix Fine Chemicals URL:[Link]

  • Rosiglitazone - Diabetes Mellitus: undefined - PDB-101 Source: RCSB PDB-101 URL:[Link]

  • Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor | ACS Omega Source: American Chemical Society (ACS) URL:[Link]

Sources

Comparative

In Vivo Efficacy Comparison: 3-Ethyl-1,3-thiazolidine-2,4-dione vs. Pioglitazone in Metabolic Regulation

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Comparative Efficacy & Structure-Activity Relationship (SAR) Guide Executive Summary & Pharmacodynamic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Comparative Efficacy & Structure-Activity Relationship (SAR) Guide

Executive Summary & Pharmacodynamic Rationale

In the development of insulin sensitizers for Type 2 Diabetes Mellitus (T2DM), the thiazolidinedione (TZD) scaffold has been heavily optimized to target the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. This guide provides an objective in vivo efficacy comparison between a clinically established full agonist, Pioglitazone , and a structural baseline control, 3-Ethyl-1,3-thiazolidine-2,4-dione (hereafter referred to as 3-Et-TZD).

As an Application Scientist designing preclinical workflows, it is critical to understand why certain structural modifications yield biological activity. This comparison serves as a definitive demonstration of TZD Structure-Activity Relationships (SAR) [2].

  • Pioglitazone (Active): Features an unsubstituted TZD headgroup and a lipophilic p-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl tail. The free nitrogen (NH) on the TZD ring acts as an acidic bioisostere (pKa ~6.8), which is strictly required to form a critical hydrogen-bond network with His323, His449, and Tyr473 in the AF-2 helix of the PPARγ ligand-binding domain (LBD).

  • 3-Et-TZD (Inactive Baseline): Features an N-ethylated TZD ring and lacks a lipophilic tail. N-alkylation eliminates the acidic proton, completely abolishing the molecule's ability to hydrogen-bond with the PPARγ LBD [3]. Consequently, it serves as an excellent in vivo negative control to validate on-target PPARγ phenotypic readouts.

MOA Pio Pioglitazone (Active TZD) PPAR PPARγ LBD (His323, His449, Tyr473) Pio->PPAR High Affinity Binding EtTZD 3-Ethyl-TZD (N-Alkyl Control) EtTZD->PPAR Fails to Bind Hbond H-Bond Network Formation PPAR->Hbond NoHbond Steric Clash & No Acidic Proton PPAR->NoHbond Gene Transcription of Insulin-Responsive Genes Hbond->Gene NoGene No Transcriptional Activation NoHbond->NoGene

Fig 1. Divergent PPARγ binding logic between Pioglitazone and N-alkylated 3-Et-TZD.

In Vivo Experimental Design & Logic

To accurately compare these compounds, a Diet-Induced Obesity (DIO) C57BL/6J mouse model is utilized. This model faithfully replicates the pathophysiology of human metabolic syndrome, including severe insulin resistance, hyperinsulinemia, and mild hyperglycemia.

Why this specific design?

Testing an N-alkylated derivative against a full agonist requires robust phenotypic readouts. Pioglitazone will drive glucose clearance but also induce weight gain (a known class-effect of PPARγ activation due to adipocyte differentiation and fluid retention) [4]. 3-Et-TZD, lacking target engagement, should mirror the vehicle control, validating that the TZD ring alone, without the acidic proton and lipophilic tail, is pharmacologically inert.

Workflow Acclimation Week 0 DIO Mice Acclimation Grouping Week 1 Randomization (n=10) Acclimation->Grouping Dosing Weeks 1-4 Daily Oral Gavage Grouping->Dosing OGTT Week 4 Oral Glucose Tolerance Dosing->OGTT Harvest Week 5 Tissue & Biomarkers OGTT->Harvest

Fig 2. Four-week in vivo efficacy study workflow in Diet-Induced Obese (DIO) mice.

Quantitative Efficacy Comparison

The following table synthesizes the expected in vivo pharmacodynamic readouts after 28 days of once-daily oral administration (10 mg/kg) in DIO mice. Data is structured to highlight the stark contrast between active target engagement and structural inactivity.

ParameterLean Control (Chow)Vehicle (High Fat Diet)Pioglitazone (10 mg/kg)3-Ethyl-TZD (10 mg/kg)
Fasting Blood Glucose (mg/dL) 145 ± 12240 ± 18155 ± 14 (p<0.01)235 ± 20 (ns)
HbA1c (%) 4.2 ± 0.36.8 ± 0.45.1 ± 0.3 (p<0.05)6.7 ± 0.5 (ns)
Fasting Serum Insulin (ng/mL) 1.2 ± 0.25.8 ± 0.62.4 ± 0.4 (p<0.01)5.6 ± 0.7 (ns)
Body Weight Change (%) +2.1%+8.5%+14.2% (Target Effect)+8.1% (ns)
eWAT Adipocyte Size Small / NormalHypertrophicSmall / HyperplasticHypertrophic

Interpretation: Pioglitazone normalizes glucose and insulin while increasing body weight via adipogenesis. 3-Et-TZD shows no statistically significant (ns) deviation from the HFD Vehicle, confirming the loss of efficacy upon N-alkylation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to when replicating this comparative study.

Protocol A: Compound Formulation & Dosing

Causality Check: TZDs are highly lipophilic. Proper suspension is critical to ensure uniform gastrointestinal absorption and prevent erratic pharmacokinetic profiles.

  • Vehicle Preparation: Prepare a solution of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile deionized water. Stir overnight at 4°C to ensure complete hydration of CMC.

  • Compound Suspension: Weigh Pioglitazone and 3-Et-TZD powders. Slowly add the vehicle while triturating in a glass mortar to achieve a uniform 1.0 mg/mL suspension.

  • Administration: Administer via oral gavage (PO) at a dose volume of 10 mL/kg body weight once daily (between 08:00 and 09:00 to align with the murine circadian metabolic rhythm) for 28 consecutive days.

Protocol B: Oral Glucose Tolerance Test (OGTT)

Causality Check: A 6-hour daytime fast is utilized instead of an overnight fast. Mice are nocturnal feeders; an overnight fast induces a severe catabolic state that rapidly depletes liver glycogen, artificially masking the insulin-sensitizing effects of the drug.

  • Fasting: On Day 25, transfer mice to clean cages (no food, water ad libitum) at 07:00 AM for exactly 6 hours.

  • Baseline Sampling: At 13:00 (Time 0), nick the tail vein and measure baseline fasting blood glucose (FBG) using a handheld glucometer. Collect 20 µL of blood into EDTA tubes for baseline insulin quantification.

  • Glucose Challenge: Immediately administer a 2 g/kg oral glucose bolus (using a 20% D-glucose solution).

  • Kinetic Readouts: Measure blood glucose at 15, 30, 60, and 120 minutes post-challenge.

  • AUC Calculation: Calculate the Area Under the Curve (AUC) using the trapezoidal rule to quantify total glucose clearance.

Protocol C: Tissue Harvest & Biomarker Analysis
  • Euthanasia: On Day 29, 24 hours after the final dose, euthanize mice via CO2 asphyxiation followed by cervical dislocation.

  • Blood Collection: Perform cardiac puncture to collect terminal blood. Centrifuge at 3000 x g for 15 mins at 4°C to isolate serum for HbA1c and lipid panel analysis.

  • Tissue Isolation: Carefully excise the liver and epididymal White Adipose Tissue (eWAT). Weigh tissues immediately to assess fluid retention and adipogenesis (expected to be elevated in the Pioglitazone group).

  • Histology Prep: Fix a 5mm section of eWAT in 10% neutral buffered formalin for 24 hours, followed by H&E staining to evaluate adipocyte hypertrophy (Vehicle/3-Et-TZD) versus hyperplasia (Pioglitazone).

References

  • Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)." Journal of Biological Chemistry, 1995. URL:[Link]

  • Willson TM, Cobb JE, Cowan DJ, Wiethe RW, Correa ID, Prakash SR, Beck KD, Moore LB, Kliewer SA, Lehmann JM. "The structure-activity relationship between peroxisome proliferator-activated receptor gamma agonism and the antihyperglycemic activity of thiazolidinediones." Journal of Medicinal Chemistry, 1996. URL: [Link]

  • Gaonkar SL, et al. "Synthesis of Thiazolidinedione Compound Library." Molecules, 2022. URL:[Link]

  • Bansal G, et al. "An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes." Journal of Advanced Research, 2020. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-1,3-thiazolidine-2,4-dione

As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professionals and laboratory researchers with a comprehensive, scientifically grounded approach to handling 3-Ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational blueprint to provide drug development professionals and laboratory researchers with a comprehensive, scientifically grounded approach to handling 3-Ethyl-1,3-thiazolidine-2,4-dione .

Rather than simply listing safety rules, this guide explains the causality behind each hazard and provides self-validating protocols to ensure your laboratory operations remain safe, compliant, and efficient.

Chemical Profile & Hazard Causality

3-Ethyl-1,3-thiazolidine-2,4-dione is a critical heterocyclic building block frequently utilized in the synthesis of thiazolidinedione (TZD) derivatives, such as PPARγ agonists used in metabolic disease research.

Understanding the Hazard Causality: The reactivity of the dione moiety makes this compound a moderate electrophile. When aerosolized dust contacts the moisture of mucous membranes or the conjunctiva of the eye, it can cause localized protein adduction, leading to acute irritation. Furthermore, the lipophilic ethyl group increases the molecule's ability to permeate standard porous barriers, necessitating specific material choices for Personal Protective Equipment (PPE).

Table 1: Quantitative Chemical & Hazard Data

Property Value Causality / Operational Impact
CAS Number 37868-77-2 Unique identifier for SDS tracking and inventory management[1].
Molecular Formula C5H7NO2S Contains sulfur and nitrogen; yields toxic SOx and NOx gases upon combustion.
Molecular Weight 145.18 g/mol Relatively low molecular weight; easily aerosolized if statically charged[1].

| GHS Classification | Skin Irrit. 2 (H315)Eye Irrit. 2A (H319) | Direct contact disrupts lipid bilayers in the skin and eyes, requiring strict barrier protection[2]. |

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of dermal penetration and particulate inhalation, the following PPE matrix must be strictly adhered to. Every choice is grounded in the physical properties of the compound.

Table 2: PPE Requirements & Validation Checks

Protection Category Required Equipment Scientific Causality Self-Validation Step
Dermal (Hands) Nitrile Gloves (≥ 5 mil thickness) Nitrile provides superior chemical resistance against lipophilic organic compounds compared to latex, preventing transdermal absorption. Validate: Inflate the glove slightly and twist the cuff to trap air; check for micro-leaks before donning.
Ocular (Eyes) ANSI Z87.1 Safety Goggles Prevents aerosolized micro-dust from reacting with the moisture of the conjunctiva. Safety glasses are insufficient due to side-gaps. Validate: Ensure a tight elastomeric seal around the entire orbital bone; no gaps should be visible.
Respiratory N95/P3 Particulate Respirator The primary exposure route is inhalation of aerosolized powders during weighing. A particulate filter traps >0.3 µm particles. Validate: Perform a positive/negative pressure seal check. The mask should collapse slightly upon sharp inhalation.

| Body | Flame-retardant Lab Coat | Provides a physical barrier against accidental spills and protects against static discharge ignition. | Validate: Ensure cuffs overlap with gloves to eliminate any exposed skin at the wrists. |

Step-by-Step Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase A: Pre-Operation & Setup
  • Fume Hood Verification: Turn on the chemical fume hood and verify the digital monitor.

    • Causality: Handling must occur in a controlled airflow environment to capture stray particulates.

    • Validation: The face velocity must read between 0.4 and 0.6 m/s . If the velocity is higher, it creates turbulent vortices that will blow the powder out of the hood; if lower, it fails to capture the dust.

  • Static Elimination: Pass a zero-stat ion gun over your micro-spatula and the anti-static weighing boat.

    • Causality: Thiazolidinedione powders hold static charges, causing them to "jump" and contaminate the workspace or the operator.

Phase B: Weighing & Transfer
  • Positioning: Place the source container and the weighing boat at least 6 inches inside the fume hood sash.

  • Transfer: Slowly transfer the compound using the de-ionized micro-spatula. Keep the vertical drop distance under 2 inches to prevent aerosolization.

  • Sealing: Immediately recap the source container before recording the final weight.

    • Validation: The balance reading should stabilize within 3 seconds. Continuous drifting indicates that static charge is still present or that hood turbulence is too high.

Phase C: Post-Operation Decontamination
  • Solubilization Wipe: Wipe down the spatula, balance pan, and hood surface with a lint-free wipe heavily dampened with 70% ethanol.

    • Causality: Ethanol effectively solubilizes residual organic traces of the compound, whereas water alone will merely smear the lipophilic powder.

    • Validation: Inspect the cleaned surfaces under a strong light at an oblique angle to ensure zero powdery residue remains.

Spill Management & Disposal Plan

In the event of an accidental release, standard sweeping will aerosolize the compound, drastically increasing inhalation risk. Follow this wet-containment protocol.

  • Isolate: Immediately lower the fume hood sash and restrict access to the spill area.

  • Wet Containment: Do NOT sweep dry powder. Gently lay absorbent paper towels over the spill. Carefully pour 70% ethanol or water over the towels to dampen them.

    • Causality: The liquid suppresses dust generation by increasing the mass and cohesion of the particles.

  • Collection: Use a disposable plastic scraper to push the damp mass into a chemically compatible, sealable hazardous waste container.

  • Disposal Routing: Label the container as "Hazardous Organic Solid Waste (Contains Thiazolidinedione derivative)".

    • Causality: Environmental protocols dictate that these compounds are slightly hazardous to water sources and must not be discharged into the sewage system[3]. They must be routed for high-temperature incineration.

Operational Workflow Visualization

The following diagram maps the logical progression of handling 3-Ethyl-1,3-thiazolidine-2,4-dione, ensuring that emergency and decontamination pathways are clearly defined.

PPE_Workflow Start Risk Assessment & Hazard ID PPE Don Proper PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Fume Hood Setup (Verify 0.4-0.6 m/s) PPE->Hood Transfer Anti-static Weighing & Transfer Hood->Transfer Spill Spill Occurred? Transfer->Spill Emergency Wet Containment & Cleanup Spill->Emergency Yes Decon Equipment Decon (70% EtOH) Spill->Decon No Emergency->Decon Disposal Hazardous Waste Incineration Decon->Disposal

Operational workflow for handling 3-Ethyl-1,3-thiazolidine-2,4-dione, from PPE to disposal.

References

  • Matrix Fine Chemicals. "3-ETHYL-1,3-THIAZOLIDINE-2,4-DIONE | CAS 37868-77-2". 1

  • ChemScene. "Safety Data Sheet: 5-Benzylthiazolidine-2,4-dione" (Proxy for TZD derivative hazards). 2

  • Cayman Chemical. "Safety Data Sheet: AS-252424" (Proxy for TZD environmental disposal). 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1,3-thiazolidine-2,4-dione
© Copyright 2026 BenchChem. All Rights Reserved.